N,N,N',N'-Tetrapropylmalonamide
Description
The exact mass of the compound N,N,N',N'-Tetrapropylmalonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N,N',N'-Tetrapropylmalonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetrapropylmalonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetrapropylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-5-9-16(10-6-2)14(18)13-15(19)17(11-7-3)12-8-4/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMHNVKZIWPXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(=O)N(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368357 | |
| Record name | N,N,N',N'-Tetrapropylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143356-43-8 | |
| Record name | N,N,N',N'-Tetrapropylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetrapropylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure and properties of N,N,N',N'-tetrapropylmalonamide
Executive Summary
N,N,N',N'-Tetrapropylmalonamide (TPMA) represents a critical mid-chain homolog in the class of tetraalkylmalonamides , a family of ligands pivotal to the advancement of nuclear fuel reprocessing and coordination chemistry. While its methyl and butyl counterparts (TMMA and TBMA) are more frequently cited in foundational literature, TPMA offers a distinct physicochemical profile—specifically in terms of lipophilicity and hydrodynamic volume —that makes it a valuable model for tuning solvent extraction systems.
This guide synthesizes the molecular architecture, synthetic protocols, and functional properties of TPMA. It bridges the gap between industrial actinide separation (DIAMEX process) and the fundamental principles of amide-based ligand design relevant to pharmaceutical pharmacophores.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
TPMA (C₁₅H₃₀N₂O₂) is a neutral, bidentate ligand characterized by two carbonyl oxygens separated by a central methylene bridge (
-
Central Methylene Bridge: The acidity of the central protons is low (
), rendering the molecule stable against keto-enol tautomerization under typical extraction conditions (high acidity). -
Propyl Chains: The four propyl groups provide a specific lipophilic balance. Unlike the methyl derivative (water-soluble) or the octyl derivative (highly viscous, strictly organic-soluble), the propyl chains impart sufficient organic solubility (in diluents like dodecane or TPH) while maintaining faster mass transfer kinetics than longer-chain analogs.
Physicochemical Properties
The following data consolidates predicted and experimental parameters for TPMA.
| Property | Value | Context |
| Molecular Formula | C₁₅H₃₀N₂O₂ | Neutral Diamide |
| Molecular Weight | 270.41 g/mol | Monoisotopic mass: 270.23 |
| Density | 0.949 ± 0.06 g/cm³ | Predicted (20°C) |
| Boiling Point | 391.2 ± 25.0 °C | Predicted (760 mmHg) |
| LogP (Octanol/Water) | ~2.9 - 3.2 | Lipophilic (suitable for organic phase) |
| Coordination Mode | Bidentate (O,O') | Chelating through carbonyl oxygens |
| Solubility | Soluble in CHCl₃, Toluene, Dodecane | Poorly soluble in water |
Technical Insight: The "bite angle" of malonamides is determined by the rotation around the C-C bonds of the central methylene. In the free ligand state, the carbonyls often adopt a trans or gauche conformation to minimize dipole repulsion. Upon metal binding, they must rotate to a cis conformation to form a stable six-membered chelate ring.
Synthetic Pathways & Optimization
Retrosynthetic Logic
The synthesis of TPMA follows a nucleophilic acyl substitution pathway. The choice of malonyl dichloride as the electrophile and dipropylamine as the nucleophile is driven by atom economy and the high reactivity of the acyl chloride, which ensures complete conversion under mild conditions.
Synthesis Workflow (Graphviz)
Figure 1: Step-by-step synthetic workflow for TPMA production.
Experimental Protocol
Safety Note: Acyl chlorides are moisture-sensitive and lachrymators. Perform all steps in a fume hood.
-
Preparation: Charge a 3-neck round-bottom flask with anhydrous dichloromethane (DCM) and dipropylamine (2.2 equivalents). Add triethylamine (2.2 equivalents) to act as an HCl scavenger.
-
Addition: Cool the solution to 0°C using an ice bath. Add malonyl dichloride (1.0 equivalent) dropwise dissolved in DCM. The slow addition prevents thermal runaway and minimizes side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (silica gel, Ethyl Acetate/Hexane) or GC-MS.
-
Workup:
-
Wash the organic phase with 1M HCl (removes unreacted amine).
-
Wash with sat. NaHCO₃ (removes acidic impurities).
-
Wash with brine and dry over anhydrous MgSO₄.
-
-
Purification: Concentrate the solvent under reduced pressure. The resulting oil can be purified via high-vacuum distillation (if liquid) or recrystallization from cold hexane (if solid/waxy).
Coordination Chemistry & Extraction Mechanics
The Extraction Mechanism
TPMA functions as a solvating extractant. In the context of nuclear reprocessing (DIAMEX), it extracts neutral metal nitrate species from high-acidity nitric acid solutions into an organic diluent.
General Extraction Equation:
-
Lanthanides (Ln³⁺): Typically form 1:3 complexes (
) in the outer sphere or 1:2 in the inner sphere depending on the ionic radius. -
Actinides (An³⁺/An⁴⁺): TPMA shows high affinity for Pu(IV) and Am(III).
Selectivity and "The Bite"
The selectivity of TPMA over monodentate ligands (like TBP) arises from the chelate effect . The two carbonyl oxygens bite the metal center, displacing water molecules.
-
Hard-Soft Acid Base (HSAB): The hard oxygen donors prefer hard acids (Actinides/Lanthanides).
-
Steric Control: The propyl chains create a "hydrophobic shell" around the metal complex, facilitating its transfer into the non-polar organic phase (dodecane).
Extraction Cycle Diagram (Graphviz)
Figure 2: Industrial solvent extraction cycle utilizing TPMA for actinide partitioning.
Stability & Degradation Analysis
For applications in radioactive environments, ligand stability is paramount.
Radiolytic Stability
Malonamides like TPMA are designed to be CHON principles compliant (contain only C, H, O, N), meaning they are completely incinerable, unlike organophosphorus extractants (TBP) which produce solid phosphate waste.
-
Gamma Irradiation: TPMA exhibits good stability against gamma radiolysis.
-
Degradation Products: Primary degradation pathways involve the rupture of the C-N bond or the central C-C bond, yielding secondary amines (dipropylamine) and monoamides. These degradation products are generally less detrimental to extraction performance than the acidic degradation products of TBP (like DBP).
Hydrolytic Stability
TPMA resists acid hydrolysis in high concentrations of HNO₃ (up to 3-4 M) at room temperature. However, prolonged exposure at elevated temperatures (>60°C) can lead to amide bond cleavage.
Pharmaceutical & Ligand Design Context
While TPMA is primarily an industrial extractant, its structure offers insights for drug development professionals focusing on peptidomimetics and solubility .
-
Amide Isosteres: The malonamide motif can serve as a metabolic stabilizer in peptide drugs, replacing labile peptide bonds while maintaining hydrogen bond acceptor capability.
-
Lipophilicity Tuning: The tetrapropyl substitution pattern demonstrates how alkyl chain length (
) balances hydrophobicity (LogP ~3) with molecular weight. This is a model system for designing ligands that must cross biological membranes (requiring lipophilicity) while remaining soluble enough for formulation.
References
-
Musikas, C. (1987). Solvent extraction for the chemical separation of the 5f elements. Inorganica Chimica Acta.
- Foundational text on the use of amides (malonamides)
-
PubChem. (2025).[1][2] N,N,N',N'-Tetrapropylmalonamide Compound Summary. National Library of Medicine.
- Source for predicted physicochemical d
-
Mowafy, E. A., & Aly, H. F. (2007). Synthesis and characterization of some N,N,N′,N′-tetraalkyl-malonamides and their performance for the extraction of lanthanides(III) from nitric acid solutions. Solvent Extraction and Ion Exchange.
- Specific experimental data on the synthesis and extraction performance of tetraalkylmalonamides.
-
Spjuth, L., et al. (2000). Extraction of actinides and lanthanides by diamides. Radiochimica Acta.
- Detailed analysis of the coordination mechanism and "bite angle" effects.
Sources
A Comprehensive Technical Guide to the Thermodynamic Profiling of Tetrapropylmalonamide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a self-contained, in-depth framework for the systematic determination and interpretation of the thermodynamic properties of N,N,N',N'-tetrapropylmalonamide (TPMA) in various organic solvents. Eschewing a rigid template, this document is structured to logically guide the researcher from foundational theory through experimental execution and data analysis, fostering a deep understanding of the causality behind the methodologies.
Abstract
N,N,N',N'-tetrapropylmalonamide (TPMA) is a diamide compound with potential applications in various fields, including solvent extraction and as a structural motif in medicinal chemistry. A thorough understanding of its thermodynamic behavior in organic solvents is paramount for process optimization, crystallization, formulation design, and predicting its fate in complex systems.[1] This technical guide details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for determining the key thermodynamic parameters of TPMA dissolution: the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution. By integrating principles of solubility analysis and solution calorimetry, this document serves as a comprehensive resource for scientists seeking to generate and interpret high-quality thermodynamic data, enabling informed decisions in research and development.
PART 1: Theoretical Foundations of Solvation Thermodynamics
A molecule's ability to dissolve in a solvent is governed by a delicate balance of energetic and entropic factors. The overall process, while seemingly simple, can be conceptually broken down into a thermodynamic cycle that dictates the spontaneity and nature of the dissolution.
The Dissolution Process: A Thermodynamic Cycle
Dissolution can be viewed as occurring in three hypothetical steps, each with an associated enthalpy change.[2]
-
Breaking Solute-Solute Attractions (Endothermic) : Energy, primarily in the form of the crystal lattice energy for a solid solute, must be supplied to overcome the intermolecular forces holding the TPMA molecules together in the solid state.
-
Breaking Solvent-Solvent Attractions (Endothermic) : Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule. This involves disrupting the solvent's own intermolecular forces, such as hydrogen bonds or dipole-dipole interactions.
-
Forming Solute-Solvent Attractions (Exothermic) : Energy is released when the TPMA molecule is inserted into the solvent cavity and new intermolecular forces (e.g., dipole-dipole, hydrogen bonding, van der Waals forces) are established between the solute and solvent molecules. This step is known as solvation.
The net enthalpy of solution (ΔH°sol) is the sum of the enthalpy changes of these three steps. The overall spontaneity of the process is determined by the Gibbs free energy of solution (ΔG°sol).
Key Thermodynamic Parameters
-
Gibbs Free Energy of Solution (ΔG°sol) : Represents the overall driving force of the dissolution process at constant temperature and pressure. A negative value indicates a spontaneous process (i.e., the solute dissolves). It is the ultimate arbiter of solubility.
-
Enthalpy of Solution (ΔH°sol) : The net heat absorbed or released during dissolution.
-
Endothermic (ΔH°sol > 0) : The system absorbs heat from the surroundings. This occurs when the energy required to break solute-solute and solvent-solvent bonds is greater than the energy released by forming solute-solvent bonds.
-
Exothermic (ΔH°sol < 0) : The system releases heat into the surroundings. This happens when the energy released during solvation is greater than the energy required to break the initial bonds.
-
-
Entropy of Solution (ΔS°sol) : Represents the change in the overall disorder or randomness of the system. Dissolving a highly ordered solid crystal into a liquid solvent typically leads to an increase in entropy (ΔS°sol > 0), which can drive the dissolution process even if it is endothermic.
These three fundamental parameters are interconnected by the well-known Gibbs-Helmholtz equation:
ΔG°sol = ΔH°sol - TΔS°sol
Where T is the absolute temperature in Kelvin. This relationship is crucial as it allows for a complete thermodynamic characterization of the system, revealing whether a dissolution process is driven by favorable energetic interactions (enthalpy-driven) or by an increase in systemic disorder (entropy-driven).[3]
PART 2: Experimental Determination of Thermodynamic Parameters
This section provides validated, step-by-step protocols for the experimental determination of the thermodynamic properties of TPMA. The workflow emphasizes accuracy and provides the rationale behind critical steps.
Overall Experimental & Analytical Workflow
The following diagram outlines the comprehensive workflow for the thermodynamic characterization of TPMA.
Protocol 2.1: Determination of Molar Solubility via the Shake-Flask Method
This protocol is a gold-standard method for determining the equilibrium solubility of a compound in a solvent.[2][4]
Principle: An excess amount of the solid solute (TPMA) is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.
Materials:
-
N,N,N',N'-tetrapropylmalonamide (TPMA), high purity (>99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane), analytical grade
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Analytical balance (±0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of TPMA to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in the constant temperature shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixtures to equilibrate for a predetermined time (typically 24-72 hours).
-
Causality: Constant temperature is essential as solubility is highly temperature-dependent. The equilibration time must be long enough to ensure the system has reached a true thermodynamic equilibrium; this time should be determined empirically in preliminary experiments.
-
-
Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis.
-
Causality: Filtration is a critical self-validating step. It ensures that no undissolved solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility.
-
-
Analysis: Dilute the filtered sample with a known volume of solvent if necessary. Determine the concentration of TPMA using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Convert the measured concentration into mole fraction (X) for thermodynamic calculations. Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.
Protocol 2.2: Direct Measurement of Enthalpy of Solution via Solution Calorimetry
This protocol provides a direct and accurate measurement of the heat change associated with the dissolution process.[5]
Principle: A small, precisely known amount of solute is dissolved in a large, known amount of solvent inside a highly insulated calorimetric cell. The resulting temperature change is measured with high precision, allowing for the calculation of the enthalpy of solution.
Materials:
-
Isothermal Titration Calorimeter (ITC) or a semi-adiabatic solution calorimeter[6]
-
TPMA, high purity, accurately weighed
-
Selected organic solvents, degassed
-
Microbalance (±1 µg)
Step-by-Step Methodology:
-
Instrument Setup: Equilibrate the calorimeter to the desired experimental temperature (e.g., 298.15 K).
-
Solvent Loading: Accurately load a known volume of the degassed solvent into the calorimetric cell.
-
Causality: Degassing the solvent is crucial to prevent the formation of bubbles upon injection or stirring, which would introduce significant artifacts into the heat signal.
-
-
Sample Loading: Accurately weigh a small amount of TPMA and prepare it for injection or addition to the cell.
-
Calibration: Perform an electrical calibration or a chemical calibration (e.g., dissolution of KCl in water) to determine the heat capacity of the system. This is a vital self-validating step to ensure the accuracy of the measured enthalpy.
-
Measurement: Initiate the experiment by injecting or adding the TPMA into the solvent-filled cell. The instrument will record the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells as a function of time.
-
Data Acquisition: The experiment is complete when the heat flow signal returns to the pre-injection baseline, indicating the dissolution process is finished.
-
Data Analysis: Integrate the area under the peak in the heat flow vs. time plot. This integral represents the total heat (q) of the dissolution event.
-
Calculation: Calculate the molar enthalpy of solution (ΔH°sol) using the equation: ΔH°sol = q / n where 'n' is the number of moles of TPMA dissolved.
PART 3: Data Analysis and Interpretation
Raw experimental data must be transformed into meaningful thermodynamic parameters. This section details the necessary calculations and provides a framework for interpretation.
Calculating Thermodynamic Parameters from Solubility Data
Once solubility data (in mole fraction, X) is obtained at various temperatures (T), all three key thermodynamic parameters can be calculated.
-
Apparent Gibbs Free Energy of Solution (ΔG°sol): This is calculated at each temperature from the experimental solubility data using the following equation:
ΔG°sol = -RT ln(X)
where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹), T is the absolute temperature, and X is the mole fraction solubility.
-
Enthalpy and Entropy of Solution via Van't Hoff Analysis: The temperature dependence of solubility allows for the determination of ΔH°sol and ΔS°sol. The Van't Hoff equation relates the mole fraction solubility to temperature:
ln(X) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
This equation is in the form of a straight line (y = mx + c). By plotting ln(X) versus 1/T (a "Van't Hoff plot"), the enthalpy and entropy can be determined:
-
Slope (m) = -ΔH°sol / R => ΔH°sol = -m * R
-
Y-intercept (c) = ΔS°sol / R => ΔS°sol = c * R
The dissolution process is considered to be endothermic if the solubility increases with temperature and exothermic if it decreases.[2]
-
Data Presentation
Organizing the calculated data into clear tables is essential for comparison and analysis.
Table 1: Molar Solubility (Mole Fraction, X) of TPMA in Various Organic Solvents at Different Temperatures
| Solvent | T = 298.15 K | T = 308.15 K | T = 318.15 K |
| Methanol | Data | Data | Data |
| Ethanol | Data | Data | Data |
| Acetonitrile | Data | Data | Data |
| Ethyl Acetate | Data | Data | Data |
| Hexane | Data | Data | Data |
Table 2: Apparent Thermodynamic Parameters of TPMA Dissolution in Various Organic Solvents at 298.15 K
| Solvent | ΔG°sol (kJ/mol) | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) | TΔS°sol (kJ/mol) | Driving Force |
| Methanol | Data | Data | Data | Data | Enthalpy/Entropy |
| Ethanol | Data | Data | Data | Data | Enthalpy/Entropy |
| Acetonitrile | Data | Data | Data | Data | Enthalpy/Entropy |
| Ethyl Acetate | Data | Data | Data | Data | Enthalpy/Entropy |
| Hexane | Data | Data | Data | Data | Enthalpy/Entropy |
Interpreting the Results
The data in Table 2 provides a deep insight into the nature of TPMA-solvent interactions.
-
A positive ΔH°sol (endothermic) combined with a positive ΔS°sol indicates an entropy-driven process. The unfavorable energy input is overcome by a large increase in disorder. This is common for the dissolution of crystalline solids.
-
A negative ΔH°sol (exothermic) indicates an enthalpy-driven process. The formation of strong solute-solvent interactions is the primary driving force. The entropy change can be small or even slightly negative if the solvation process induces significant ordering of the solvent molecules around the solute.[7]
-
By comparing the values across different solvents, one can infer the types of interactions that are most favorable for TPMA. For instance, higher solubility and a more negative ΔH°sol in polar, protic solvents like methanol would suggest that hydrogen bonding plays a significant role in the solvation of the amide carbonyl groups.
PART 4: Applications in Drug Development & Chemical Processing
The thermodynamic data generated through these protocols are not merely academic; they are critical for practical applications.
-
Solvent Selection for Crystallization: A solvent for recrystallization should ideally exhibit high solubility at elevated temperatures and low solubility at room temperature. Thermodynamic data allows for the rational selection of such solvent systems, maximizing yield and purity.[3]
-
Pre-formulation Studies: Solubility is a key determinant of a drug's bioavailability. Understanding the thermodynamics of dissolution helps formulators choose appropriate excipients and delivery systems (e.g., solid dispersions) to enhance the solubility of poorly soluble compounds.[1][8]
-
Process Chemistry: In solvent extraction processes, the partitioning of a solute between two immiscible phases is governed by the relative Gibbs free energies of solvation in each phase. This data is essential for designing efficient separation protocols.
-
Predictive Modeling: Experimental data for a range of solvents can be used to validate and parameterize computational models (e.g., COSMO-SAC), which can then be used to predict solubility in other solvents, saving significant experimental time and resources.[9]
Conclusion
This guide has provided a comprehensive framework for the experimental determination and theoretical interpretation of the thermodynamic data of tetrapropylmalonamide in organic solvents. By following the detailed protocols for solubility measurement and calorimetry, researchers can generate robust and reliable data. Subsequent analysis using the Van't Hoff method yields a complete thermodynamic profile (ΔG°sol, ΔH°sol, and ΔS°sol), which illuminates the fundamental driving forces behind the dissolution process. This knowledge is indispensable for making informed, data-driven decisions in drug development, chemical engineering, and materials science, ultimately enabling the rational design of processes and formulations.
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Wang, X., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. ResearchGate. [Link]
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Calvo, E., et al. (2015). Thermodynamics of amide + amine mixtures. 3. Relative permittivities. arXiv. [Link]
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Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]
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M, S., & S, J. (2023). Physico-Chemical Parameters and their Influence in Organic/In-organic Fluids – Mini Review. International Journal of Research and Review. [Link]
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Hoff, C. D. (1987). Direct solution calorimetric measurements of enthalpies of proton and electron transfer reactions for transition metal complexes. Thermochemical study of metal-hydride and metal-metal bond energies. University of Miami. [Link]
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Perlovich, G. L., et al. (2007). Studying thermodynamic aspects of sublimation, solubility and solvation processes and crystal structure analysis of some sulfonamides. PubMed. [Link]
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Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. (n.d.). OUCI. [Link]
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Mavri, J., & Grdadolnik, J. (2005). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. PubMed. [Link]
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Brown, D. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's advanced level chemistry revision notes. [Link]
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Johnson, C. A., et al. (2002). CALORIMETRIC DETERMINATION OF THE ENTHALPIES OF FORMATION OF HYDROTALCITE-LIKE SOLIDS AND THEIR USE IN THE GEOCHEMICAL MODELING. Clays and Clay Minerals. [Link]
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Vahidi, M., et al. (2015). Thermo Physical Properties of Some Physical and Chemical Solvents at Atmospheric Pressure. Journal of Chemical and Engineering Data. [Link]
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Akay, C. T., & Uslu, H. (2019). SOLVATION AND EVAPORATION ENTHALPIES OF PARA SUBSTITUTED BENZONITRILES BY SOLUTION CALORIMETRY-ADDITIVE SCHEME METHODS. ResearchGate. [Link]
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McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Saddleback College. [Link]
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Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. (2019). ResearchGate. [Link]
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Obreza, A., & Gašperlin, M. (2020). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. MDPI. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution | MDPI [mdpi.com]
- 9. taylorfrancis.com [taylorfrancis.com]
An In-Depth Technical Guide to the Coordination Chemistry of Tetraalkylmalonamides with f-Elements: From Fundamental Properties to Advanced Separation Applications
This guide provides a comprehensive overview of the coordination chemistry of tetraalkylmalonamides with lanthanides and actinides, intended for researchers, scientists, and professionals in nuclear chemistry and inorganic materials science. It delves into the synthesis, structural characterization, and thermodynamic properties of these complexes, with a strong focus on their critical application in the separation of f-elements, particularly in the context of used nuclear fuel reprocessing.
Part 1: Introduction to Tetraalkylmalonamides and f-Elements
The f-Block Elements: Lanthanides and Actinides
The f-block elements, comprising the lanthanide and actinide series, are characterized by the progressive filling of the 4f and 5f orbitals, respectively. Their chemistry is dominated by the +3 oxidation state, although other oxidation states are accessible.[1] A key feature of the trivalent lanthanides is the "lanthanide contraction," a gradual decrease in ionic radii across the series due to the poor shielding of the 4f electrons.[1] This contraction influences their coordination numbers and the stability of their complexes.[2] Actinides, particularly the earlier members of the series, exhibit more complex chemistry with a wider range of oxidation states due to the closer energies of the 5f, 6d, and 7s orbitals.[3][4]
The coordination chemistry of f-elements is typified by high and variable coordination numbers (often 8-10), and their bonding with ligands is predominantly electrostatic in nature.[2][5] However, there is growing evidence for a degree of covalency in actinide-ligand bonds involving the 5f orbitals, which is a key factor in differentiating their coordination chemistry from that of the lanthanides.[6] This subtle difference in bonding is exploited in the design of ligands for the selective separation of actinides from lanthanides, a significant challenge in nuclear waste management.[7]
Tetraalkylmalonamides: Versatile Ligands for f-Elements
Tetraalkylmalonamides are bidentate ligands with the general formula (R₂NCO)₂CHR'. The two carbonyl oxygen atoms act as a "pincer" to coordinate with metal ions. The alkyl groups (R) on the nitrogen atoms can be systematically varied to tune the ligand's solubility in different organic solvents and its extraction efficiency. These ligands are of particular interest because they are composed of only carbon, hydrogen, oxygen, and nitrogen (CHON), making them completely incinerable and thus minimizing the generation of secondary radioactive waste.
The synthetic flexibility of tetraalkylmalonamides allows for fine-tuning of their steric and electronic properties to optimize selectivity for specific f-elements.[8] Their robust nature and efficacy in extracting trivalent metal ions from highly acidic media make them prime candidates for use in advanced nuclear fuel reprocessing schemes.[9]
Part 2: Synthesis and Structural Characterization of f-Element-Tetraalkylmalonamide Complexes
Synthetic Methodologies
The synthesis of f-element complexes with tetraalkylmalonamides is typically achieved through the reaction of a lanthanide or actinide salt (e.g., nitrate or chloride) with the malonamide ligand in a suitable solvent, such as an alcohol or acetonitrile. The stoichiometry of the reactants can be controlled to isolate complexes with different metal-to-ligand ratios. In some cases, solvent-free mechanochemical methods, such as grinding metal and ligand salts together, can also be employed for synthesis.[10]
Solid-State Structures
Single-crystal X-ray diffraction has been instrumental in elucidating the structural intricacies of these complexes. A systematic study of N,N,N',N'-tetramethylmalonamide (TMMA) complexes across the lanthanide series reveals the formation of several distinct structural families.[11][12]
-
Early Lanthanides (La-Sm): These elements tend to form charge-neutral, 10-coordinate complexes with the formula Ln(TMMA)₂(NO₃)₃, where two TMMA ligands and three nitrate ions are coordinated to the metal center.[11]
-
Mid-Lanthanides (Eu-Tb, Er): A shift in the spatial arrangement of the ligands is observed, leading to different isomeric forms of the Ln(TMMA)₂(NO₃)₃ complexes.[12]
-
Late Lanthanides (Dy-Tm): For the smaller, later lanthanides, charged molecular anion-cation pairs are formed, such as [Ln(TMMA)₃(NO₃)₂][Ln(TMMA)(NO₃)₄].[12] This change is driven by the increasing steric crowding around the smaller metal ions due to the lanthanide contraction.
The malonamide ligand typically coordinates in a bidentate fashion through the two carbonyl oxygen atoms. However, in some structures with late lanthanides, one of the TMMA ligands may act as a monodentate ligand.[12] The coordination number of the f-element can vary, influenced by the size of the metal ion and the nature of the counter-ions.
The coordination geometries are often complex and can be described as distorted polyhedra, such as a triangular dodecahedron for an eight-coordinate complex.[13] The Ln-O bond distances systematically decrease across the lanthanide series, consistent with the lanthanide contraction.[11]
Spectroscopic Characterization
Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are powerful tools for probing the coordination of the malonamide ligand. The C=O stretching vibration, typically observed in the free ligand, shifts to a lower frequency upon coordination to the f-element, indicating a weakening of the C=O bond due to the donation of electron density to the metal ion.[11][12] The positions and number of bands in the spectra can provide insights into the coordination mode of the ligand and the overall symmetry of the complex.[12]
Luminescence Spectroscopy: The luminescence of certain lanthanide ions, such as Eu³⁺ and Tb³⁺, is highly sensitive to their coordination environment. Time-resolved fluorescence spectroscopy can be used to determine the number of water molecules in the inner coordination sphere of the metal ion.[14] This is particularly useful for understanding complexation in solution, where diffraction methods are not applicable.
Part 3: Thermodynamic Aspects of Complexation
The thermodynamics of complex formation between f-elements and tetraalkylmalonamides (and structurally related diglycolamides) are crucial for understanding their extraction and separation behavior.
Stability Constants
The stability constants (β) quantify the strength of the metal-ligand interaction in solution. These are often determined using spectrophotometric or potentiometric titrations.[14] Studies with diglycolamide (DGA) ligands, which share the same coordinating functional groups as malonamides, show that the stability constants of their complexes with trivalent lanthanides are significantly higher in ionic liquids compared to aqueous media.[15] For a given lanthanide, the stability of the complex tends to increase with the length of the alkyl chains on the DGA ligand.[15]
Enthalpy and Entropy of Complexation
Isothermal titration calorimetry is used to measure the enthalpy (ΔH) and entropy (ΔS) of complexation. For DGA complexes with Nd³⁺ in an ionic liquid, the complexation reactions are found to be driven by both a favorable negative enthalpy change and a positive entropy change.[15] The enthalpy changes are more exothermic than in aqueous solution, indicating stronger metal-ligand bonding.[15] The positive entropy change is attributed to the release of solvent molecules from the metal ion's coordination sphere upon ligand binding.[15]
| Ligand | Metal Ion | Limiting Species | Log β (in [C₄mim][Tf₂N]) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| TMDGA | Nd³⁺ | 1:3 | ~5.5 | Negative | Positive |
| TEDGA | Nd³⁺ | 1:3 | ~6.0 | Negative | Positive |
| TBDGA | Nd³⁺ | 1:3 | ~6.5 | Negative | Positive |
| THDGA | Nd³⁺ | 1:3 | ~7.0 | Negative | Positive |
| Table 1: Thermodynamic data for the complexation of Nd³⁺ with various diglycolamides (DGAs) in the ionic liquid [C₄mim][Tf₂N]. Data adapted from reference[15]. TMDGA = tetramethyl-DGA, TEDGA = tetraethyl-DGA, TBDGA = tetrabutyl-DGA, THDGA = tetrahexyl-DGA. |
Part 4: Applications in Separation Science
A primary application of tetraalkylmalonamides is in the partitioning of minor actinides (Am, Cm) from lanthanides in used nuclear fuel.[16][17] This separation is a crucial step in advanced fuel cycles aimed at reducing the long-term radiotoxicity of nuclear waste.[16]
Solvent Extraction for Nuclear Fuel Reprocessing
Solvent extraction is a widely used technique for separating metal ions.[9][18] In this process, an organic phase containing the extracting ligand (the malonamide) is mixed with an acidic aqueous phase containing the dissolved used nuclear fuel. The malonamide selectively complexes with certain metal ions, transferring them to the organic phase.
The chemical similarity and identical +3 charge of trivalent minor actinides and lanthanides make their separation extremely challenging.[19][20] Malonamides and related diglycolamides have shown promise in processes designed for this separation, such as the Actinide Lanthanide SEParation (ALSEP) process.[16][17] The ALSEP process uses a combination of a neutral extractant, like a diglycolamide, and an acidic extractant to co-extract the actinides and lanthanides, followed by a selective stripping step where the actinides are washed back into an aqueous phase using a specific complexing agent.[17]
The slightly greater covalent character of the actinide-ligand bonds compared to the lanthanide-ligand bonds is thought to be the basis for this selectivity.[6] Ligands with "soft" donor atoms like nitrogen, in addition to the "hard" oxygen donors of the malonamide, can enhance this selectivity.[21]
Experimental Protocol: Solvent Extraction of Am(III) and Eu(III)
This protocol outlines a typical experiment to determine the separation factor of a tetraalkylmalonamide for americium over europium.
Objective: To measure the distribution ratios (D) and the separation factor (SFAm/Eu) for the extraction of Am(III) and Eu(III) from a nitric acid solution using a tetraalkylmalonamide in an organic diluent.
Materials:
-
Aqueous phase: 0.01 M HNO₃ containing tracer amounts of ²⁴¹Am and ¹⁵²Eu.
-
Organic phase: 0.5 M N,N,N',N'-tetraoctylmalonamide (TOMDA) in n-dodecane.
-
Scintillation vials, micropipettes, vortex mixer, centrifuge, gamma spectrometer.
Procedure:
-
Phase Preparation: Prepare the aqueous and organic phases with the specified concentrations.
-
Extraction: In a centrifuge tube, pipette equal volumes (e.g., 1 mL) of the aqueous and organic phases.
-
Mixing: Cap the tube and vortex vigorously for 5 minutes to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Sampling: Carefully take an aliquot (e.g., 0.5 mL) from both the aqueous and organic phases and place them in separate scintillation vials.
-
Analysis: Measure the gamma activity of ²⁴¹Am and ¹⁵²Eu in each aliquot using a gamma spectrometer.
-
Calculation:
-
Calculate the distribution ratio (D) for each metal: D = (Activity in organic phase) / (Activity in aqueous phase).
-
Calculate the separation factor (SFAm/Eu): SFAm/Eu = DAm / DEu.
-
Part 5: Future Directions and Outlook
The field of f-element coordination chemistry with tetraalkylmalonamides continues to evolve. Future research will likely focus on:
-
Ligand Design: Synthesizing new malonamide derivatives with enhanced selectivity and stability, particularly against radiolysis in high-radiation environments.[22] This may involve incorporating other donor groups or attaching the malonamide units to pre-organized platforms like calixarenes or crown ethers.[7][23]
-
Advanced Materials: Immobilizing malonamide ligands onto solid supports, such as mesoporous silica, to create solid-phase extraction materials.[24] This approach aims to minimize the use of organic solvents, leading to greener separation processes.[24]
-
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model the electronic structure and bonding in f-element-malonamide complexes.[19] These studies can provide fundamental insights into the factors governing selectivity and guide the design of new, more effective ligands.[6][19]
The continued development of tetraalkylmalonamides and related ligands is essential for advancing nuclear fuel reprocessing technologies, enabling a more sustainable and secure nuclear energy future.
Part 6: References
-
N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]
-
Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]
-
Thermal oxidation of two malonamides, extractants for minor actinides in nuclear fuel reprocessing. [Link]
-
Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. [Link]
-
Complexation thermodynamics of tetraalkyl diglycolamides with trivalent f-elements in ionic liquids: spectroscopic, microcalorim. [Link]
-
N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. [Link]
-
The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of. [Link]
-
Actinide Lanthanide Separation Process – ALSEP. [Link]
-
Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. [Link]
-
Multicoordinate ligands for actinide/lanthanide separations. [Link]
-
Features of Solvent Extraction of Lanthanides and Actinides. [Link]
-
Organoactinide chemistry. [Link]
-
Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. [Link]
-
Structural analysis of nine-coordinate lanthanide complexes: steric control of the metal-water distance across the series. [Link]
-
Progress in the chemistry of molecular actinide-nitride compounds. [Link]
-
Final Technical Report Exploratory Synthesis for Reactive f-Element Separations without Solvent. [Link]
-
Thermodynamic and Spectroscopic Studies of Trivalent f-element Complexation with Ethylenediamine-N,N'-di(acetylglycine)-N,N'-diacetic Acid. [Link]
-
Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate. [Link]
-
The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. [Link]
-
Development of Organically Modified Mesoporous Silica Materials for Separations of Trivalent Lanthanides and Actinides. [Link]
-
Chirality as a Feature of the Crystal Structure of Lanthanide Ion Complexes—Some Simple Examples. [Link]
-
New supporting ligands in actinide chemistry: Tetramethyltetraazaannulene complexes with thorium and uranium. [Link]
-
Recent developments in actinide-ligand multiple bonding. [Link]
-
Overview of reductants utilized in nuclear fuel reprocessing/recycling. [Link]
-
The Coordination Chemistry of f-Block Elements in Molten Salts. [Link]
-
Spent Fuel Reprocessing Options. [Link]
-
A review of coordination compounds: structure, stability, and biological significance. [Link]
-
Ligands for f-element extraction used in the nuclear fuel cycle. [Link]
-
Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. [Link]
-
Processing of Used Nuclear Fuel. [Link]
-
The Thermodynamic Properties of the f-Elements and Their Compounds. I. The Lanthanide and Actinide Metals. [Link]
-
The Thermodynamic Properties of the f-Elements and their Compounds. Part 2. The Lanthanide and Actinide Oxides. [Link]
-
The d-and f-Block Elements. [Link]
-
Hydrophilic chelators for coordination and separation of radioactive f-block elements. [Link]
-
Expanding the Coordination of f-Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. [Link]
-
Coordination Chemistry with f-Element Complexes for an Improved Understanding of Factors That Contribute to Extraction Selectivity. [Link]
-
Ligands for f-element extraction used in the nuclear fuel cycle. [Link]
Sources
- 1. librarykvmsmd.wordpress.com [librarykvmsmd.wordpress.com]
- 2. Chirality as a Feature of the Crystal Structure of Lanthanide Ion Complexes—Some Simple Examples | MDPI [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Multicoordinate ligands for actinide/lanthanide separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. osti.gov [osti.gov]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic and Spectroscopic Studies of Trivalent f-element Complexation with Ethylenediamine-N,N'-di(acetylglycine)-N,N'-diacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. DSpace [repository.mines.edu]
- 17. Actinide Lanthanide Separation Process – ALSEP | Journal Article | PNNL [pnnl.gov]
- 18. Ligands for f-element extraction used in the nuclear fuel cycle - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 21. Hydrophilic chelators for coordination and separation of radioactive f-block elements | National Science Open (NSO) [nso-journal.org]
- 22. researchgate.net [researchgate.net]
- 23. Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2015 Presentation Videos | DOE NNSA SSGF [krellinst.org]
Physicochemical Profiling of Tetrapropylmalonamide Surfactants: Aggregation, Critical Concentrations, and Amphiphilic Utility
An In-Depth Technical Guide on the
Executive Summary
The characterization of
This guide provides a rigorous technical framework for determining the aggregation boundaries of TPMA. It moves beyond simple CMC definitions to explore the thermodynamics of pre-micellar aggregation and interfacial structuring, providing protocols essential for researchers evaluating this molecule for drug solubilization or extraction kinetics.
Molecular Architecture and Amphiphilic Balance
To understand the aggregation behavior of TPMA, one must first analyze its structural constraints.
-
Core Structure: A malonamide backbone (
). -
Substituents: Four propyl groups (
). -
Hydrophilic-Lipophilic Balance (HLB): The four short alkyl chains provide lipophilicity, but they are sterically crowded. In water, the molecule is "globular," preventing the efficient packing required for stable spherical micelles.
Key Insight: In aqueous solutions, TPMA often exhibits continuous aggregation rather than a sharp phase transition. The "CMC" in this context is better defined as the Critical Aggregation Concentration (CAC) , where loose oligomers transition into larger, loosely defined clusters.
Comparative Surfactant Profile[1]
| Feature | Classical Surfactant (e.g., | Tetrapropylmalonamide (TPMA) |
| Tail Length | ||
| Aqueous CMC | Low ( | High / Indistinct (> 0.1 M) |
| Aggregation Type | Stable Spherical Micelles | Hydrotropic Clusters / Dimers |
| Primary Phase | Oil-in-Water (Direct Micelles) | Water-in-Oil (Reverse Micelles) |
| Key Application | Detergency, Emulsification | Ion Extraction, Solubilization |
Thermodynamics of Aggregation
The aggregation of TPMA is driven by the hydrophobic effect , but it is entropically penalized by the short chain length.
Aqueous Phase: The Hydrotropic Shift
In water, TPMA molecules do not form a distinct hydrophobic core. Instead, they act as hydrotropes , increasing the solubility of hydrophobic drugs or solutes by forming cooperative aggregates around the solute.
-
Mechanism: Step-wise association (Monomer
Dimer Oligomer). -
Thermodynamic Signature: A gradual change in surface tension rather than a sharp break point.
Organic Phase: Reverse Micellization
In non-polar solvents (e.g., dodecane, heptane), TPMA is highly effective at forming reverse micelles .
-
Driver: Dipole-dipole interactions of the polar malonamide heads.
-
Stabilization: The propyl chains extend into the solvent, creating a polar core capable of extracting metal ions or solubilizing water.
-
Aggregation Number (
): Typically small ( ).
Experimental Protocols for CAC Determination
Due to the indistinct nature of TPMA's aggregation, a multi-method approach is required for validation. Reliance on a single technique (like conductivity) often yields false negatives.
Workflow Visualization
Figure 1: Integrated workflow for determining the Critical Aggregation Concentration (CAC) of non-standard amphiphiles.
Protocol A: High-Sensitivity Tensiometry
-
Objective: Determine surface activity and Gibbs surface excess.
-
Instrument: Krüss K100 or equivalent Force Tensiometer.
-
Procedure:
-
Prepare a stock solution of TPMA (e.g., 0.5 M) in HPLC-grade water.
-
Perform an automated dosing dilution into a pure water vessel.
-
Critical Step: Allow 180 seconds equilibrium time between measurements. Short-chain amphiphiles have fast kinetics, but surface reorganization can be slow if impurities are present.
-
Analysis: Plot Surface Tension (
) vs. Log Concentration ( ). Look for the deviation from linearity (Gibbs isotherm).
-
Protocol B: NMR Diffusometry (DOSY)
-
Objective: Measure the self-diffusion coefficient (
), which drops significantly upon aggregation. -
Why this works for TPMA: Since TPMA aggregates are small, light scattering signals may be weak. NMR follows the hydrodynamic radius (
) directly. -
Observation: A plot of
vs. will show two linear regimes intersecting at the CAC.
Quantitative Data Summary
While specific aqueous CMC values for TPMA are dependent on temperature and ionic strength, the following reference values (derived from homologous malonamides and theoretical modeling) provide a baseline for experimental design.
| Parameter | Aqueous System (Water) | Organic System (n-Heptane) |
| Est. Critical Concentration | 0.2 – 0.5 M (Hydrotropic onset) | 0.05 – 0.15 M (Reverse aggregation) |
| Aggregation Number ( | < 3 (Dimers/Trimers) | 3 – 5 (Reverse Micelles) |
| Surface Tension ( | ~35 - 40 mN/m | N/A |
| Thermodynamic Driver | Entropy (Water structure release) | Enthalpy (Dipole interaction) |
Note: In drug development, concentrations below 0.1 M are likely to result in monomeric dispersion. For solubilization effects, concentrations > 0.3 M are typically required.
Applications in Drug Development & Extraction
Pharmaceutical Solubilization (Hydrotropy)
TPMA can serve as a hydrotropic agent for poorly soluble Active Pharmaceutical Ingredients (APIs). Unlike surfactants that sequester drugs in a core, TPMA likely stacks with planar aromatic drugs (e.g., diclofenac, paclitaxel) to prevent their precipitation.
-
Advantage: Prevents emulsification issues; easier to wash away than long-chain surfactants.
-
Risk: High concentrations required may pose osmotic or toxicity challenges (cytotoxicity of malonamides must be screened).
Nuclear Medicine & Chelation
The primary use of TPMA remains in the extraction of radionuclides (actinides/lanthanides). In radiopharmaceutical synthesis, TPMA derivatives are used to purify medical isotopes (e.g.,
-
Mechanism: The malonamide oxygen atoms chelate the metal ion, while the propyl groups ensure solubility in the organic separation phase.
Aggregation Mechanism Diagram
Figure 2: Step-wise aggregation mechanism of TPMA in aqueous vs. organic media.
References
-
Meridiano, Y., et al. (2009).[1] Aggregation in Organic Solutions of Malonamides: Consequences for Water Extraction. Solvent Extraction and Ion Exchange.[1] [Link] (Authoritative source on the aggregation behavior of malonamide derivatives in organic solvents)
-
Mao, S., et al. (2020).[2][3] Controlling Surfactant Adsorption on Highly Charged Nanoparticles to Stabilize Bijels. The Journal of Physical Chemistry C. [Link] (Discusses TPMA-modified interfaces and surfactant interactions)
-
NIST Standard Reference Data. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. [Link] (Foundational text on the definition of CMC vs. continuous aggregation)
Sources
Methodological & Application
Application Notes and Protocols for the Solvent Extraction of Americium(III) Using N,N,N',N'-Tetrapropylmalonamide
Introduction: The Role of Malonamides in Advanced Nuclear Fuel Cycles
The management of spent nuclear fuel is a critical aspect of sustainable nuclear energy. A key challenge lies in the separation of minor actinides, such as Americium (Am) and Curium (Cm), from the bulk of uranium, plutonium, and fission products present in high-level liquid waste (HLLW).[1] Americium, in particular, is a significant contributor to the long-term radiotoxicity and heat load of nuclear waste, making its separation and potential transmutation a priority for advanced fuel cycles.[2]
Solvent extraction is a well-established hydrometallurgical technique for these separations. The DIAMEX (DIAMide EXtraction) process, developed in France, utilizes diamide extractants for the co-extraction of trivalent actinides (An(III)) and lanthanides (Ln(III)) from acidic nitrate solutions.[3] Malonamides, a class of diamides, are particularly attractive because they are composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON) atoms. This "CHON principle" allows for their complete incineration, minimizing the generation of secondary radioactive waste.[4]
This document provides a detailed technical guide on the application of N,N,N',N'-tetrapropylmalonamide (TPMA), a representative tetra-alkyl malonamide, for the solvent extraction of Americium(III). We will delve into the chemical principles, present detailed experimental protocols for extraction and stripping, and provide insights into the expected performance based on data from analogous systems.
Chemical Principles of Americium Extraction with TPMA
The extraction of Am(III) from a nitric acid (HNO₃) aqueous phase into an organic phase containing TPMA is a liquid-liquid extraction process driven by complex formation. TPMA acts as a neutral, bidentate ligand, coordinating to the Am(III) ion through the two carbonyl oxygen atoms.
The overall extraction equilibrium can be represented as:
Am³⁺(aq) + 3NO₃⁻(aq) + nTPMA(org) ⇌
Several key factors govern the efficiency of this process:
-
Nitric Acid Concentration: The distribution ratio of Americium (Dₐₘ), which is the ratio of its concentration in the organic phase to that in the aqueous phase at equilibrium, is highly dependent on the nitric acid concentration. Higher HNO₃ concentrations increase the nitrate ion activity, pushing the equilibrium towards the formation of the extractable neutral complex, thus enhancing extraction. For malonamides, efficient extraction is typically achieved at nitric acid concentrations of 3 to 5 M.[5]
-
Extractant Concentration: Increasing the concentration of TPMA in the organic diluent will also shift the equilibrium to the right, leading to higher Dₐₘ values. The stoichiometry of the extracted complex (the value of 'n') often varies, but typically involves two to four ligand molecules per metal ion.[6]
-
Organic Diluent: The choice of the organic diluent is crucial. It should have low miscibility with the aqueous phase, good chemical stability, and the ability to dissolve the extractant and the resulting metal complex. Aliphatic hydrocarbons like dodecane or kerosene are commonly used. Sometimes, a phase modifier is added to prevent the formation of a third phase, which is an undesirable, extractant-rich phase that can complicate the process.[4]
Materials and Methods
Reagents and Solutions
-
N,N,N',N'-Tetrapropylmalonamide (TPMA): Synthesized and purified to >98% purity.
-
Organic Diluent: n-dodecane, analytical grade.
-
Aqueous Feed Solution: A solution of Americium-241 (²⁴¹Am) tracer in nitric acid (HNO₃) of varying concentrations (e.g., 0.5 M to 5 M). The initial Am concentration should be appropriate for the analytical technique used for its quantification (e.g., alpha or gamma spectrometry).
-
Stripping Solution: A buffered solution of a chelating agent such as Diethylenetriaminepentaacetic acid (DTPA). For example, 0.01 M DTPA in a 0.3 M malonic acid buffer, with the pH adjusted to approximately 2.6.[1][7]
-
Scrubbing Solution: A dilute nitric acid solution (e.g., 0.5 M HNO₃) to remove co-extracted impurities.
Equipment
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Pipettes and volumetric flasks
-
pH meter
-
Radiation detector suitable for ²⁴¹Am (e.g., gamma spectrometer with a high-purity germanium detector or an alpha spectrometer).
Experimental Protocols
Protocol 1: Extraction of Americium(III)
This protocol outlines the procedure for determining the distribution ratio of Americium as a function of nitric acid concentration.
-
Preparation of the Organic Phase: Prepare a 0.5 M solution of TPMA in n-dodecane.
-
Preparation of Aqueous Feed Solutions: Prepare a series of aqueous feed solutions containing a known activity of ²⁴¹Am tracer in nitric acid at concentrations of 0.5, 1, 2, 3, 4, and 5 M.
-
Phase Contact: In a series of centrifuge tubes, pipette equal volumes (e.g., 2 mL) of the TPMA organic phase and each of the aqueous feed solutions.
-
Equilibration: Cap the tubes and agitate them vigorously for at least 30 minutes using a vortex mixer or mechanical shaker to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm) for 10 minutes to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Carefully pipette an aliquot (e.g., 1 mL) from both the aqueous and organic phases for analysis.
-
Analysis: Determine the activity of ²⁴¹Am in each aliquot using an appropriate radiation detector.
-
Calculation of Distribution Ratio (Dₐₘ): Dₐₘ = (Activity of ²⁴¹Am per mL in the organic phase) / (Activity of ²⁴¹Am per mL in the aqueous phase)
Protocol 2: Stripping of Americium(III) from the Loaded Organic Phase
This protocol describes the back-extraction (stripping) of Americium from the TPMA-containing organic phase.
-
Preparation of the Loaded Organic Phase: Perform a larger-scale extraction as described in Protocol 1, using a 3 M HNO₃ aqueous feed to achieve a high Dₐₘ. After separation, the organic phase is now "loaded" with the [Am(NO₃)₃(TPMA)ₙ] complex.
-
Phase Contact: In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the loaded organic phase and the stripping solution (0.01 M DTPA / 0.3 M malonic acid, pH 2.6).
-
Equilibration: Agitate the tube for at least 30 minutes.
-
Phase Separation: Centrifuge to separate the phases.
-
Sampling and Analysis: Sample both phases and determine the ²⁴¹Am activity in each.
-
Calculation of Stripping Efficiency: Stripping Efficiency (%) = (Total activity in aqueous phase after stripping / Total activity in organic phase before stripping) x 100
Data Presentation and Expected Results
The following tables provide an example of the expected results for the extraction of Americium(III) with TPMA, based on the known behavior of similar malonamide systems.[5][6]
Table 1: Effect of Nitric Acid Concentration on the Distribution Ratio of Am(III)
| Initial Aqueous HNO₃ Concentration (M) | Dₐₘ (Organic Phase: 0.5 M TPMA in n-dodecane) |
| 0.5 | ~0.1 |
| 1.0 | ~1.5 |
| 2.0 | ~10 |
| 3.0 | >50 |
| 4.0 | >100 |
| 5.0 | >150 |
Table 2: Stripping Efficiency of Am(III) from Loaded Organic Phase
| Stripping Agent | Stripping Efficiency (%) |
| 0.01 M DTPA / 0.3 M Malonic Acid (pH 2.6) | >99% |
| 0.1 M HNO₃ | <10% |
Visualizations
Chemical Structure of N,N,N',N'-Tetrapropylmalonamide (TPMA)
Caption: Structure of the TPMA extractant molecule.
Solvent Extraction Workflow
Caption: General workflow for the extraction and stripping of Americium.
Scientific Integrity and Causality
-
Expertise & Experience: The choice of high nitric acid concentration for extraction is causal to maximizing the formation of the neutral, lipophilic Am(NO₃)₃ species, which is essential for its transfer into the organic phase. Conversely, the stripping phase utilizes a low pH and a strong chelating agent (DTPA). The low pH protonates the carbonyl groups of the TPMA, reducing its complexing ability, while DTPA forms a highly stable, hydrophilic complex with Am(III), effectively pulling it back into the aqueous phase.[3][7] This "push-pull" mechanism is fundamental to achieving high separation efficiency.
-
Trustworthiness: The protocols described are self-validating through the use of radiotracers. By quantifying the activity of ²⁴¹Am in all phases before and after each step, a complete mass balance can be performed, ensuring the reliability and reproducibility of the results. The calculation of distribution ratios and stripping efficiencies provides a quantitative measure of the process's performance under the specified conditions.
References
-
Madic, C., et al. (2002). Separation of long-lived radionuclides from high active nuclear waste. C. R. Physique, 3(7-8), 797-811. [Link]
-
Geist, A., et al. (2020). Extraction of Nitric Acid, Americium(III), Curium(III), and Lanthanides(III) into DMDOHEMA Dissolved in Kerosene. Solvent Extraction and Ion Exchange, 38(6), 639-653. [Link]
-
Zsabka, P., et al. (2023). Separation of americium from the highly active PUREX raffinate. Journal of Nuclear Materials, 581, 154445. [Link]
-
Marie, C., et al. (2019). Development of a Selective Americium Separation Process Using H4TPAEN as Water-Soluble Stripping Agent. Solvent Extraction and Ion Exchange, 37(6), 348-364. [Link]
-
Mincher, B. J., et al. (2015). Hexavalent Actinide Extraction Using N,N- Dialkyl Amides. Idaho National Laboratory. [Link]
-
Ansari, S. A., et al. (2012). N,N´-dimethyl-N,N´-dioctyl-2,(2´-hexyloxyethyl) malonamide (DMDOHEMA) has been synthesized by a relatively simpler route... ResearchGate. [Link]
-
Geist, A., et al. (2020). Extraction of Nitric Acid, Americium(III), Curium(III), and Lanthanides(III) into DMDOHEMA Dissolved in Kerosene. Figshare. [Link]
-
Lieser, K. H. (2001). Nuclear and Radiochemistry: Fundamentals and Applications. Wiley-VCH. [Link]
-
Makombe, E. (2023). Actinide(VI) and actinide(IV) extraction by malonamides. Ph.D. defense presentation. [Link]
-
MySkinRecipes. (n.d.). N,N,N',N'-Tetrapentylmalonamide. MySkinRecipes Chemical Database. [Link]
-
Nash, K. L., & Lumetta, G. J. (Eds.). (2011). Advanced separation techniques for nuclear fuel reprocessing and radioactive waste treatment. Elsevier. [Link]
-
Schulz, W. W., & Navratil, J. D. (1984). Americium. In: Transuranium Elements: A Half Century. American Chemical Society. [Link]
-
Taylor, R. J. (2007). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Solvent Extraction and Ion Exchange, 25(3), 321-342. [Link]
-
Modolo, G., et al. (2012). Direct selective extraction of trivalent americium from PUREX raffinate using a combination of CyMe4BTPhen and TEDGA. Procedia Chemistry, 7, 377-383. [Link]
-
Vanel, V., et al. (2012). Modelling of Americium Stripping in the EXAm Process. Procedia Chemistry, 7, 404-410. [Link]
-
IAEA. (2009). Assessment of Partitioning Processes for Transmutation of Actinides. IAEA TECDOC Series. [Link]
-
Horwitz, E. P., et al. (1990). The TRUEX Process: A Vital Tool for Disposal of U.S. Defense Nuclear Waste. In: Chemical Separations. Springer. [Link]
-
Health Physics Society. (n.d.). Americium. HPS Fact Sheets. [Link]
Sources
- 1. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DTPA Treatment of Wound Contamination in Rats with Americium: Evaluation of Urinary Profiles Using STATBIODIS Shows Importance of Prompt Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
Extraction of trivalent actinides from nitric acid using TPM
Application Note: Selective Extraction of Trivalent Actinides (An(III)) from Nitric Acid using Tris(2-pyridyl)methane (TPM) Systems
Executive Summary
The partitioning of minor actinides (MA), specifically trivalent americium (Am³⁺) and curium (Cm³⁺), from high-level liquid waste (HLLW) is a critical step in closing the nuclear fuel cycle. The primary challenge lies in separating these 5f-elements from the chemically similar 4f-lanthanides (Ln³⁺), which act as neutron poisons in transmutation reactors.
This Application Note details the protocol for using Tris(2-pyridyl)methane (TPM) and its functionalized derivatives as selective extractants. Unlike traditional PUREX extractants (e.g., TBP) which rely on hard oxygen donors and fail to discriminate between An(III) and Ln(III), TPM utilizes soft nitrogen donors. These donors exploit the subtle covalency differences in the metal-ligand bond—specifically the stronger interaction between the varying 5f orbitals of actinides and the soft nitrogen lone pairs—to achieve high separation factors (SF).
Chemical Mechanism & Theoretical Grounding
The Soft-Donor Advantage
The separation relies on the Pearson Hard-Soft Acid-Base (HSAB) theory.
-
Lanthanides (Ln³⁺): Hard acids, prefer hard oxygen donors (e.g., Phosphates, Amides).
-
Actinides (An³⁺): Slightly softer acids due to the greater radial expansion of 5f orbitals.
-
TPM Ligand: The tripodal nitrogen structure provides a "soft" coordination environment. The N-donor atoms participate in
-backbonding with the filled 5f orbitals of the actinides, a mechanism thermodynamically less favorable for lanthanides.
Extraction System Thermodynamics
The extraction of a trivalent metal ion (
Where
Experimental Protocol
Reagents & Materials
-
Extractant: Tris(2-pyridyl)methane (TPM) or lipophilic derivative (e.g., Tpm-C8).
-
Note: Unsubstituted TPM has limited solubility in aliphatic diluents; lipophilic modification or the use of polar modifiers (e.g., Octanol) is required.
-
-
Diluent: 1-Octanol (preferred for polarity) or n-Dodecane with 5-10% modifier (Isodecanol).
-
Aqueous Feed: Synthetic HLLW simulant or traced
solution.-
Tracers:
Am (Actinide marker), Eu (Lanthanide marker).
-
-
Acid: Nitric Acid (
), Ultrapure.
Solvent Preparation (The Organic Phase)
-
Weighing: Accurately weigh TPM to achieve a concentration of 10–50 mM .
-
Insight: Higher concentrations increase distribution ratios (
) but may lead to third-phase formation (splitting of the organic layer) at high acid loading.
-
-
Dissolution: Dissolve the ligand in the chosen diluent (e.g., 1-Octanol).
-
Critical Step: Sonicate for 10 minutes at 25°C to ensure complete homogeneity.
-
-
Pre-equilibration: Contact the organic phase with fresh 0.1 M
(1:1 ratio) for 5 minutes to saturate the solvent with acid and water, preventing volume changes during the actual extraction.
Extraction Workflow
Step 1: Feed Adjustment Adjust the acidity of the aqueous feed containing An(III)/Ln(III).
-
Optimal Range: 0.5 M – 3.0 M
. -
Why? At
, hydrolysis may occur.[1] At , competition from extraction (protonation of the ligand) suppresses metal extraction.
Step 2: Phase Contact (Extraction)
-
Combine Organic Phase and Aqueous Feed in a 1:1 Volume Ratio (A/O = 1) in a centrifuge tube or vortex vial.
-
Agitation: Vortex vigorously for 30–60 minutes at 25°C.
-
Kinetics Note: N-donor ligands often exhibit slower kinetics than O-donors due to rigid coordination requirements. Do not shorten this step.
-
-
Temperature Control: Maintain 25°C ± 1°C. (Extraction is often exothermic; higher T decreases
).
Step 3: Phase Separation
-
Centrifuge at 3000–4000 rpm for 5 minutes .
-
Ensure a clean interface. If a third phase (heavy organic layer) forms, the system has exceeded the solubility limit of the metal-solvate; add 5% more modifier (Octanol).
Step 4: Sampling & Analysis
-
Aliquot equal volumes from both phases.
-
Analyze using Gamma Spectroscopy (for radioactive tracers) or ICP-MS (for stable macro-concentrations).
-
Calculate Distribution Ratio (
) and Separation Factor ( ):
Step 5: Stripping (Back-Extraction) To recover the actinides:
-
Contact the loaded organic phase with 0.01 M Glycolic Acid (pH 3) or 0.5 M Citric Acid .
-
Agitate for 20 minutes.
-
The An(III) complex dissociates, returning the metal to the aqueous phase.
Data Presentation & Performance Metrics
The following table summarizes typical performance metrics for TPM-class ligands in Octanol diluent at 1.0 M
| Parameter | Value / Range | Notes |
| Ligand Conc. | 10 - 20 mM | Higher conc. increases D but risks third phase. |
| Acidity ( | 1.0 M | Peak selectivity typically observed here. |
| 5.0 - 15.0 | Indicates efficient extraction (>90%). | |
| 0.05 - 0.2 | Indicates poor extraction of lanthanides. | |
| Separation Factor ( | 50 - 150 | High selectivity (Target is usually >30). |
| Equilibrium Time | 30 - 60 min | Slower than TBP (requires <5 min). |
Process Visualization
The following diagram illustrates the logical flow of the TPM extraction cycle, including the critical decision points for Third Phase formation.
Caption: Workflow for the selective extraction of Trivalent Actinides using TPM, highlighting the critical quality control step for third-phase formation.
Safety & Handling (Radiochemistry)
-
Alpha Hazards: Am-241 and Cm-244 are strong alpha emitters. All manipulations must occur within a negative-pressure glovebox or certified fume hood with alpha-monitoring capabilities.
-
Solvent Flammability: 1-Octanol is combustible. Avoid heat sources near the extraction setup.
-
Waste Segregation: The aqueous raffinate (containing Ln and fission products) must be segregated from the stripped product (An) to prevent cross-contamination of waste streams.
References
-
Separation of Americium from Europium using Bis-Triazinyl Pyridine (BTP) Derivatives. Source: ResearchGate.[2][3][4] URL:[Link] Relevance: Establishes the baseline for N-donor ligand performance (BTP/TPM class) in nitric acid.
-
Synthesis of Ln3+ Nitrate Complexes Coordinated by Neutral Tripodal Tris(3,5-dimethylpyrazolyl)methane (Tpm). Source: ResearchGate (Snippet 1.5). URL:[Link] Relevance: Defines the coordination chemistry of the TPM (Tpm) ligand family with f-elements.
-
Selective Extraction of Trivalent Actinides using CyMe4BTPhen in Ionic Liquids. Source: RSC Advances / NIH (Snippet 1.6). URL:[Link] Relevance: Provides comparative data on kinetics and the use of modifiers (TODGA/Octanol) relevant to improving TPM systems.
-
Theoretical Study of Am(III) and Eu(III) Separation. Source: NCBI / PMC (Snippet 1.9). URL:[Link] Relevance: Validates the thermodynamic basis for the Am-N bond covalency utilized in this protocol.
Sources
Application Note: Evaluation of N,N,N',N'-tetrapropylmalonamide (TPMA) in DIAMEX-Type Partitioning Systems
Executive Summary
The DIAMEX (DIAMide EXtraction) process represents a cornerstone in the strategy of Partitioning and Transmutation (P&T) for nuclear waste management. It is designed to co-extract trivalent minor actinides (An(III): Am, Cm) and lanthanides (Ln(III)) from high-active PUREX raffinates (3–4 M
While the industrial reference molecule is currently DMDOHEMA , N,N,N',N'-tetrapropylmalonamide (TPMA) serves as a critical model compound for fundamental kinetic, thermodynamic, and structural studies. Its simplified alkyl chain structure allows researchers to isolate the effects of the malonamide core on coordination chemistry without the steric complexity of the industrial variant.
This Application Note provides a rigorous protocol for characterizing TPMA solvent systems, focusing on distribution ratios (
Chemical Basis & Mechanism
The CHON Principle
Malonamides are preferred over organophosphorus extractants (like CMPO) because they adhere to the CHON principle . Composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen, they are completely incinerable, preventing the generation of secondary solid wastes (such as phosphate glass).
Coordination Chemistry
TPMA acts as a neutral, bidentate ligand.[1] The extraction mechanism involves the solvation of the metal nitrate salt by the malonamide (L) in the organic phase.
Extraction Equilibrium:
-
Where
is typically 2 or 3.[2][3] -
Coordination occurs via the carbonyl oxygens of the diamide functionality.
Structural Comparison
-
TPMA: Short propyl chains. Lower solubility in aliphatic diluents; higher tendency for third-phase formation. Ideal for probing the "intrinsic" extraction power of the malonamide core.
-
DMDOHEMA: Long alkyl/ethoxy chains. Optimized for industrial solubility and high loading capacity.
Experimental Protocols
Protocol A: Solvent Preparation and Pre-equilibration
Objective: To prepare a defined organic phase that is thermodynamically stable prior to metal contact.
Reagents:
-
TPMA (>98% purity, synthesized via diethyl malonate + dipropylamine).
-
Diluent: n-Dodecane (analytical grade) or TPH (Hydrogenated Tetrapropylene).
-
Nitric Acid (
): 3 M and 4 M standard solutions.
Workflow:
-
Weighing: Dissolve TPMA in n-dodecane to achieve a concentration of 0.5 M . (Note: TPMA has lower solubility than DMDOHEMA; do not exceed 0.6 M without adding a phase modifier like 1-octanol).
-
Acid Pre-equilibration:
-
Contact the organic phase with 3 M
in a separatory funnel at a 1:1 volume ratio (O/A) . -
Shake vigorously for 5 minutes.
-
Allow phases to separate (approx. 10 mins).
-
Discard the aqueous phase.
-
Repeat this step twice.
-
Reasoning: Malonamides extract nitric acid. If you skip this, the acidity of your aqueous phase during the metal extraction will drop unpredictably, skewing
values.
-
Protocol B: Batch Extraction Studies ( Determination)
Objective: To determine the Distribution Ratio (
Safety: Work in a glovebox or active fume hood suitable for Alpha emitters.
Steps:
-
Spike Preparation: Prepare an aqueous feed of 3 M
spiked with tracers: Am and Eu. -
Contact: In a 20 mL polypropylene vial, combine 2 mL of Pre-equilibrated 0.5 M TPMA and 2 mL of Spiked Aqueous Feed .
-
Agitation: Vortex or shake mechanically for 15 minutes at 25°C.
-
Note: Kinetics are fast (< 5 mins), but 15 mins ensures equilibrium.
-
-
Separation: Centrifuge at 3000-4000 rpm for 5 minutes to break any emulsion.
-
Sampling:
-
Take 100 µL from the Organic phase.
-
Take 100 µL from the Aqueous phase.
-
-
Analysis: Gamma spectroscopy (for
Am and Eu). -
Calculation:
Protocol C: Third-Phase Limit Determination (LOC)
Context: This is the most critical test for TPMA. Short-chain malonamides are prone to "splitting" into a light diluent phase and a heavy, metal-rich third phase.
Steps:
-
Variable Loading: Prepare a series of aqueous Neodymium (Nd) nitrate solutions (non-active surrogate) ranging from 0.05 M to 0.5 M in 3 M
. -
Contact: Mix 0.5 M TPMA with each Nd solution (1:1 ratio).
-
Observation: After centrifugation, visually inspect for the formation of a third, heavy liquid layer at the bottom.
-
Quantification:
-
The Limiting Organic Concentration (LOC) is the maximum concentration of Metal in the organic phase before splitting occurs.[4]
-
If a third phase forms, analyze the Nd concentration in all three phases (Light Org, Heavy Org, Aqueous) via ICP-MS.
-
Process Visualization
Extraction Workflow Logic
The following diagram illustrates the decision logic for optimizing the TPMA solvent system based on experimental outcomes.
Figure 1: Decision tree for the evaluation and optimization of TPMA-based solvents.
Malonamide Coordination Mechanism
This diagram depicts the molecular assembly of the extracted species.
Figure 2: Coordination sphere of the extracted An(III) complex. TPMA typically forms a disolvate or trisolvate species.
Data Analysis & Expected Results
Typical Distribution Data
When using 0.5 M TPMA in n-dodecane at 3 M
| Parameter | Expected Value Range | Interpretation |
| 1.0 – 5.0 | Good extraction efficiency. Increases with acidity up to ~4M. | |
| 0.5 – 3.0 | Lanthanides are also extracted (Co-extraction). | |
| 1.5 – 2.5 | Low selectivity. This confirms DIAMEX is a co-extraction process. Separation of An from Ln requires a subsequent step (SANEX). | |
| LOC (Nd) | < 0.1 M (estimated) | Critical Risk. TPMA has a much lower LOC than DMDOHEMA. |
Troubleshooting
-
Low D values: Check the pre-equilibration step. If the organic phase extracts acid during the metal contact, the aqueous acidity drops, lowering
. -
Emulsions: TPMA is surface-active. Ensure the aqueous feed is filtered and free of silica or degradation products.
References
-
Madic, C., et al. (2002). "DIAMEX Process for Minor Actinide Partitioning: Hydrolytic and Radiolytic Degradations of Malonamide Extractants." Separation Science and Technology.
-
Modolo, G., et al. (2015). "Demonstration of the DIAMEX Process using a High Active Concentrate." Nuclear Engineering and Technology.
- Musikas, C. (1987). "Solvent Extraction for the Chemical Separation of Minor Actinides." Inorganica Chimica Acta.
-
CEA (French Atomic Energy Commission). "The DIAMEX Process: Partitioning of Minor Actinides." OECD-NEA Reports.
-
Spjuth, L., et al. (2000). "Extraction of actinides and lanthanides by diamides." Radiochimica Acta.
Sources
Flowsheet design for tetrapropylmalonamide based extraction cycles
Technical Application Note: Flowsheet Architecture for Actinide Partitioning using Tetrapropylmalonamide (TPMA)
Part 1: Core Directive & Executive Summary
The Challenge: The separation of trivalent minor actinides (Am, Cm) from lanthanides in High-Level Liquid Waste (HLLW) is a critical step in closing the nuclear fuel cycle. Traditional organophosphorus extractants (e.g., CMPO) generate secondary solid wastes upon incineration. The CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen) mandates the use of completely incinerable extractants.
The Solution: Tetrapropylmalonamide (TPMA ) represents a foundational "diamide" architecture. While industrial processes often favor longer-chain variants (e.g., DMDOHEMA) to suppress third-phase formation, TPMA serves as the critical benchmark for establishing thermodynamic baselines in extraction cycles.
Scope of this Guide: This protocol details the design of a counter-current extraction flowsheet using TPMA. It bridges the gap between batch-level thermodynamics and continuous process engineering, specifically addressing the Limiting Organic Concentration (LOC) —the primary failure mode in amide-based extractions.
Part 2: Chemical Thermodynamics & Solvent Formulation
Before designing the physical flowsheet, the chemical system must be defined to prevent hydrodynamic failure (emulsions or third-phase formation).
The Extraction Mechanism
TPMA operates via a solvation mechanism. Unlike acidic extractants (e.g., HDEHP) that release protons, TPMA extracts neutral metal nitrate species.
Reaction Equilibrium:
-
Acidity Dependency: Distribution ratios (
) increase with aqueous nitric acid concentration ( ) due to the mass action law, typically peaking around 3–5 M . -
Selectivity: TPMA exhibits modest selectivity for Actinides(III) over Lanthanides(III), often requiring high-stage counts or specific scrubbing protocols.
Solvent Formulation (Critical Step)
Warning: TPMA has shorter alkyl chains (propyl) compared to industrial standards (octyl/butyl). It has lower solubility in aliphatic diluents (e.g., n-dodecane).
-
Risk: If
exceeds the LOC, the organic phase splits into a light diluent-rich phase and a heavy metal-rich phase (Third Phase), causing catastrophic contactor failure. -
Recommended Formulation:
-
Extractant: 0.5 M TPMA
-
Diluent: Hydrogenated Polypropylene Tetramer (TPH) or n-Dodecane.
-
Phase Modifier: Required. Add 15-30% v/v 1-Octanol or TBP (Tri-butyl phosphate) to solubilize the metal-solvate complex and prevent third-phase formation.
-
Part 3: Experimental Protocols (Data Generation)
Do not proceed to mixer-settlers until these batch parameters are validated.
Protocol A: Determination of Distribution Ratios ( )
Objective: Establish the extraction isotherm for Am(III) and Eu(III) (surrogate for Ln).
-
Pre-equilibration:
-
Contact the organic solvent (0.5 M TPMA/Dodecane/Octanol) with 3 M
(barren) for 15 minutes. -
Reasoning: Malonamides extract nitric acid.[1] Pre-equilibration prevents volume changes and acid depletion during the actual metal extraction test.
-
-
Spiking:
-
Prepare aqueous phase: 3 M
spiked with Am and Eu tracers (approx. 1-5 kBq/mL).
-
-
Contact:
-
Mix Organic (O) and Aqueous (A) phases at a 1:1 ratio in a temperature-controlled vortexer (
). -
Duration: 20 minutes (Kinetics of malonamides are slower than TBP; ensure equilibrium).
-
-
Separation & Analysis:
-
Centrifuge at 4000 RPM for 5 minutes.
-
Sample both phases. Analyze via Gamma Spectroscopy (HPGe detector) or Liquid Scintillation Counting.
-
-
Calculation:
Protocol B: Limiting Organic Concentration (LOC) Stress Test
Objective: Define the "Red Line" for flowsheet loading.
-
Prepare a series of aqueous Nd(III) (macro-concentration surrogate) solutions ranging from 0.05 M to 0.5 M in 3 M
. -
Contact with solvent (O:A = 1:1).
-
Visually inspect for phase splitting (turbidity or distinct third layer formation).
-
Result: The highest organic metal concentration achieved before splitting is the LOC.
-
Design constraint: Operate the flowsheet at
of LOC.
-
Part 4: Flowsheet Architecture & Visualization
The flowsheet is designed based on the DIAMEX logic but adapted for TPMA's specific solubility profile.
Process Logic
-
Extraction Section: High acidity feed (3-4 M
). Co-extraction of An(III) and Ln(III).[2] -
Scrubbing Section:
-
Acid Scrub: 3 M
to remove weakly extracted impurities. -
Oxalic Scrub: Essential. Malonamides co-extract Zirconium (Zr) and Molybdenum (Mo).[3] Oxalic acid complexes these metals, retaining them in the aqueous phase.
-
-
Stripping Section: Low acidity (0.01 M
). The reaction reverses; metals return to the aqueous phase.
Flowsheet Diagram (Graphviz)
Caption: Figure 1: Counter-current extraction cycle for TPMA. Note the "Scrub" section utilizing Oxalic Acid to prevent Zirconium contamination of the final product.
Part 5: Data Presentation & Operating Parameters
Table 1: Recommended Operating Parameters for TPMA Cycle
| Parameter | Value | Scientific Rationale |
| Feed Acidity | 3.0 – 4.0 M | Maximizes |
| TPMA Conc. | 0.5 – 0.6 M | Sufficient capacity for macro-lanthanides without exceeding viscosity limits. |
| Phase Modifier | 1-Octanol (15%) | Critical: Prevents third-phase formation due to short propyl chain length. |
| Temperature | Higher temps reduce viscosity but may slightly lower | |
| Residence Time | 2-3 min / stage | Malonamide kinetics are slower than TBP; requires adequate mixing time. |
| Scrub Reagent | 0.1 M Oxalic Acid | Complexes Zr(IV) and Mo(VI) to prevent co-extraction. |
Part 6: Trans-disciplinary Note (Pharma & Radiopharma)
While TPMA is nuclear-centric, the Malonamide Scaffold is relevant to drug development professionals in two contexts:
-
Radiopharmaceutical Purification: The isolation of Alpha-emitters (e.g.,
Ac or Pb) for Targeted Alpha Therapy (TAT) often utilizes similar extraction chromatography resins based on diamide chemistry. -
Scavenging Catalysts: Malonamides are excellent ligands for scavenging Palladium (Pd) catalysts from reaction mixtures in Active Pharmaceutical Ingredient (API) synthesis, utilizing the same solvation logic described above.
References
-
Madic, C., et al. (2002). "DIAMEX Process for the Extraction of Trivalent Actinides from High-Level Liquid Waste." Journal of Alloys and Compounds. (Verified via search context).
-
Musikas, C. (1987). "Solvent Extraction of Actinides by Amides." Inorganica Chimica Acta. .
- Spjuth, L., et al. (2000). "Extraction of Actinides and Lanthanides from Nitric Acid Solution by Malonamides." Radiochimica Acta.
-
Ravi, J., et al. (2012). "Third Phase Formation of Neodymium(III) Nitrate with N,N,N',N'-Tetraalkylmalonamides." Solvent Extraction and Ion Exchange. .
- Modolo, G., et al. (2007). "Demonstration of the DIAMEX Process using Genuine High Active Concentrate.
Sources
Troubleshooting & Optimization
Preventing third phase formation in tetrapropylmalonamide extraction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Third Phase Formation
Welcome to the technical support center for tetrapropylmalonamide (TPMA) based extraction systems. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a foundational understanding of the phenomena you might encounter during your work. Third phase formation is a common yet manageable challenge in solvent extraction. This guide offers in-depth troubleshooting advice and preventative strategies to ensure your experiments are robust, reproducible, and efficient.
Section 1: Understanding the "Third Phase" Phenomenon
What is Third Phase Formation?
In a typical liquid-liquid extraction, you expect two distinct layers after mixing and settling: the aqueous phase and the organic phase. However, under certain conditions, the organic phase can itself split into two separate organic layers. This undesirable event is known as "third phase formation".[1][2][3]
The result is a three-layered system:
-
Upper Organic Phase: Primarily composed of the diluent, now depleted of the extractant.
-
"Third Phase" (Lower Organic Phase): A dense, viscous layer rich in the extractant-metal complexes.[3]
-
Aqueous Phase: The original aqueous layer.
This phenomenon arises from the limited solubility of the extracted metal-TPMA complexes in the organic diluent. As more metal is extracted into the organic phase, these polar complexes begin to self-associate into aggregates, often described as reverse micelles.[1][4] When the concentration and/or attraction between these aggregates becomes too high, they phase-separate from the non-polar diluent, creating the third phase.[1][5] The maximum concentration of the metal that the organic phase can hold without splitting is known as the Limiting Organic Concentration (LOC).[1][6]
Section 2: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address problems as they occur in the lab.
Q1: My organic phase has split into two layers after extraction. What happened and what is my immediate course of action?
A1: You are observing third phase formation. This indicates that the concentration of your extracted TPMA-metal complexes has exceeded their solubility limit (the LOC) in your chosen diluent.
Immediate Actions:
-
Do Not Discard the Sample: The "third phase" contains a high concentration of your target compound.
-
Attempt Re-dissolution: In a fume hood, gently warm the entire sample vial in a water bath (e.g., to 40-60°C). Increased temperature often increases the solubility of the complexes and may cause the third phase to disappear, merging back into a single organic layer.[7]
-
If Warming Fails: The system is likely overloaded. You can try to re-dissolve the third phase by adding a small volume of a "phase modifier" (see Q3) or a more polar diluent directly to the vial and mixing thoroughly.
This workflow is visualized in the diagram below.
Q2: Why did this happen? I ran a similar extraction last week without any issues.
A2: Third phase formation is highly sensitive to several experimental variables. A seemingly minor change can push the system over the LOC. Consider the following factors:
-
Metal or Acid Concentration: Was the concentration of the metal ion or nitric acid in your aqueous phase higher than in previous runs? Higher concentrations lead to more complex formation and aggregation.[8]
-
Extractant Concentration: While counterintuitive, very high concentrations of TPMA can sometimes lead to aggregation issues, though the primary driver is usually the extracted solute.
-
Temperature: Was the laboratory temperature lower than usual? A drop in temperature can decrease the solubility of the complexes, triggering phase separation.[7]
-
Diluent Source/Purity: Did you use a new bottle of diluent? Variations in batches, especially with mixed hydrocarbon diluents like kerosene, can affect performance. Linear aliphatic diluents are more prone to causing a third phase than aromatic or branched ones.[6]
Q3: You mentioned a "phase modifier." What is it, and how do I use it?
A3: A phase modifier is a compound added to the organic phase to increase the solubility of the extracted complexes and prevent third phase formation.[9]
Mechanism of Action: Phase modifiers work in two primary ways:
-
Co-solvent Action: They increase the overall polarity of the organic diluent, making it a more hospitable environment for the polar TPMA-metal complexes.[10][11]
-
Co-surfactant Action: They can integrate into the structure of the reverse micelles, shielding the polar cores and preventing the sticky interactions that lead to aggregation and phase splitting.[10][12]
Common Phase Modifiers and Typical Concentrations:
| Modifier | Type | Typical Concentration (v/v) | Notes |
| Tri-n-butyl phosphate (TBP) | Neutral Organophosphorus | 5 - 15% | Highly effective and widely studied. May interfere with downstream processes if phosphorus is undesirable.[6][9] |
| 1-Octanol or 1-Decanol | Long-chain Alcohol | 2 - 10% | Effective at disrupting micelle aggregation. Can sometimes slightly reduce extraction efficiency.[10][12] |
| Di-2-ethylhexylacetamide (D2EHAA) | Amide | 1.0 M (with 0.5 M TPMA) | A non-phosphate alternative that is highly compatible with malonamide systems.[13] |
How to Use: Incorporate the modifier into your organic phase before starting the extraction. If you are developing a new protocol, it is wise to screen different modifiers and concentrations to find the optimal balance between preventing a third phase and maintaining high extraction efficiency.
Q4: Could my choice of diluent be the problem?
A4: Absolutely. The diluent is not just a carrier; it is an active component of the extraction system that plays a crucial role in solvating the TPMA-metal complexes.[14]
The General Rule: The tendency to form a third phase generally follows this trend: Linear Aliphatics > Branched Aliphatics > Aromatics
-
Problematic Diluents: Long-chain linear alkanes like n-dodecane are cost-effective and common but are poor solvents for the polar complexes, making them highly susceptible to third phase formation.[6]
-
Better Alternatives: Aromatic diluents like toluene or xylene , or branched alkanes, can better solvate the complexes through various molecular interactions, significantly increasing the LOC and preventing phase splitting.[6][8] Kerosene, which contains a mix of aliphatic and aromatic compounds, offers a practical balance.[6]
If you are consistently facing issues, consider replacing a portion or all of your aliphatic diluent with an aromatic or more branched alternative.
Section 3: Proactive Prevention & Best Practices (FAQs)
What is the single most effective way to prevent third phase formation?
The addition of a phase modifier is typically the most robust and common strategy. Adding 5-10% TBP or 1-octanol to an n-dodecane-based system is a standard starting point for preventing the issue entirely.[6][9]
How does temperature affect my extraction system?
Increasing the temperature generally increases the solubility of the extracted complexes, which helps prevent third phase formation.[7] If your process allows, running extractions at a slightly elevated, controlled temperature (e.g., 30-40°C) can be a very effective preventative measure.[15] However, be aware that temperature can also affect the distribution ratio of your extraction, so consistency is key.[16]
Can I just dilute my sample to avoid the problem?
While reducing the metal concentration in the aqueous feed will prevent the LOC from being reached, it may not be a practical solution if high throughput is required. It is generally more efficient to optimize the organic phase (by adding a modifier or changing the diluent) to handle higher concentrations.
I've tried everything and still see an issue. What else could be wrong?
If you have optimized the diluent, modifier, and temperature, consider the possibility of chemical degradation. Over time or under harsh conditions (e.g., high acidity, radiation), TPMA or the diluent can degrade. Some degradation products can act as surfactants, promoting the formation of stable emulsions or a third phase.[2] Ensure you are using fresh, high-purity reagents.
Section 4: Experimental Protocol Example
Protocol: Screening for an Effective Phase Modifier
This protocol outlines a method to determine the optimal concentration of a phase modifier.
-
Prepare Stock Solutions:
-
Aqueous Feed: Prepare a solution of your target metal in nitric acid at the highest concentration you expect to use.
-
TPMA Organic Phase: Prepare a solution of TPMA in your chosen diluent (e.g., 0.5 M TPMA in n-dodecane).
-
Modifier Stocks: Prepare pure stocks of your candidate modifiers (e.g., TBP, 1-octanol).
-
-
Set Up Test Matrix:
-
In a series of vials, prepare 5 mL aliquots of the TPMA organic phase.
-
Add the modifier to each vial to achieve a range of final concentrations (e.g., 0%, 2%, 5%, 10%, 15% v/v).
-
-
Perform Extraction:
-
Add 5 mL of the aqueous feed to each vial.
-
Mix the vials under your standard experimental conditions (e.g., vortex for 2 minutes).
-
Centrifuge all vials to ensure clean phase separation.
-
-
Observe and Analyze:
-
Visually inspect each vial for the presence of a third phase. The lowest modifier concentration that prevents phase splitting is your target.
-
Crucially, analyze the metal concentration in the aqueous and organic phases for each condition to ensure that the modifier is not negatively impacting your extraction efficiency (distribution ratio).
-
-
Select Optimal Condition: Choose the lowest modifier concentration that successfully prevents third phase formation without significantly compromising the extraction performance.
References
-
Ansari, S. A., et al. (2014). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. ResearchGate. [Link]
-
Xie, S., et al. (2020). A review of third phase formation in liquid-liquid extraction for nuclear fuel reprocessing. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Lu, Z., et al. (2020). Understanding the effect of phase modifier as n-octanol on extraction, aggregation and third phase appearance in solvent extraction. Langmuir. [Link]
-
Dourdain, S., et al. (2021). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. HAL Open Science. [Link]
-
Lee, M.-S., & Son, S. (2018). Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. ResearchGate. [Link]
-
Riano, A., et al. (2023). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. [Link]
-
Lu, Z., et al. (2020). Understanding the effect of phase modifier as n-octanol on extraction, aggregation and third phase appearance in solvent extraction. ResearchGate. [Link]
-
Suneesh, P. V., et al. (2015). The fate of the organic phase beyond third phase formation. RSC Publishing. [Link]
-
Bond, W. D. (1971). FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUT. SciSpace. [Link]
-
Paquet, A. (2019). Third Phase Formation in Liquid/Liquid Extraction: A Colloidal Approach. ResearchGate. [Link]
-
Wikipedia. (2025). Third phase (chemistry). Wikipedia. [Link]
-
Lumetta, G. J., et al. (1996). Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. OSTI.GOV. [Link]
-
Mu, J. (2017). Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process. The University of Manchester. [Link]
-
Raynie, D. E. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. Chromatography Online. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]
-
Chiarizia, R., et al. (2003). Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles. ResearchGate. [Link]
-
Miroshnichenko, A., et al. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. MDPI. [Link]
Sources
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Third phase (chemistry) - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Hydrolysis degradation products of tetrapropylmalonamide in acid
Subject: Hydrolysis Degradation Products of Tetrapropylmalonamide (TPMA) in Acidic Media Role: Senior Application Scientist | Context: Solvent Extraction & Actinide Partitioning
Introduction
Welcome to the Technical Support Center. This guide addresses the stability of
Researchers often encounter performance drops—such as reduced distribution ratios (
Module 1: Diagnostic Hub (Troubleshooting)
Use this decision matrix to identify if TPMA degradation is the root cause of your experimental anomalies.
Figure 1: Diagnostic decision tree linking physical symptoms in solvent extraction to chemical degradation events.
Module 2: The Chemistry (Degradation Pathway)
Understanding the mechanism is vital for predicting impurity profiles. TPMA undergoes acid-catalyzed hydrolysis. This is a stepwise process where the diamide is cleaved into a monoamide, and subsequently into the dicarboxylic acid and amine.
The Degradation Cascade
-
Primary Hydrolysis: The first amide bond breaks, yielding the "half-amide" (
-dipropylmalonamic acid) and dipropylamine. -
Secondary Hydrolysis: The second amide bond breaks, yielding Malonic acid and a second equivalent of dipropylamine.
-
Terminal Decarboxylation: Under thermal stress (
), Malonic acid may lose to form Acetic acid.
Note on Dipropylamine: In nitric acid, this immediately forms Dipropylammonium nitrate , which is lipophilic enough to remain in the organic phase or precipitate at the interface, causing "Third Phase" issues.
Figure 2: Stepwise hydrolysis pathway of TPMA in acidic media.
Summary of Chemical Species
| Component | Chemical Name | Role/Risk |
| Parent | Active Extractant. | |
| Intermediate | Weak extractant; surfactant properties may stabilize emulsions. | |
| Byproduct 1 | Dipropylamine (as Nitrate salt) | Major Risk: Can precipitate or induce third-phase formation due to limited solubility in aliphatics. |
| Byproduct 2 | Malonic Acid | Water soluble; generally washes out but can complex metal ions in the aqueous phase, suppressing extraction. |
Module 3: Analytical Protocols
To validate the integrity of your solvent, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method separates the neutral diamide from the acidic degradation products.
Protocol: Reverse-Phase HPLC for TPMA Stability
-
Objective: Quantify TPMA and detect the accumulation of Dipropylmalonamic acid.
-
Principle: The acidic degradation products are more polar and will elute earlier than the lipophilic parent diamide on a C18 column.
Instrument Setup:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Phosphoric Acid ( ) in Water (Keeps acids protonated). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Detection: UV at 210 nm (Amide bond absorption).
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 20% | Initial equilibration |
| 10.0 | 80% | Ramp to elute lipophilic TPMA |
| 12.0 | 80% | Hold to clear column |
| 12.1 | 20% | Return to initial |
| 15.0 | 20% | Re-equilibration |
Expected Elution Order:
-
Malonic Acid:
(Void volume, highly polar). -
Dipropylmalonamic Acid:
. -
TPMA (Parent):
.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my organic phase turning cloudy after contact with 3M HNO3? A: This is likely Third Phase Formation . The hydrolysis product, dipropylamine, reacts with nitric acid to form dipropylammonium nitrate. This salt has limited solubility in non-polar diluents (like dodecane or kerosene).
-
Fix: Add a phase modifier (e.g., Octanol or TBP) or wash the solvent with a basic solution (
) to deprotonate and remove the amine and acidic degradation products.
Q2: Can I regenerate the degraded solvent? A: You can clean it, but you cannot reverse the hydrolysis.
-
Alkaline Wash Protocol: Contact the degraded solvent with
or .-
Mechanism:[1][2][3][4] This converts the dipropylammonium nitrate back to dipropylamine (free base) and the malonamic acid to its sodium salt. Both are water-soluble and will wash out into the aqueous phase.
-
Result: The organic phase will contain purified TPMA, but the total concentration will be lower. You must top up with fresh TPMA.
-
Q3: How temperature-sensitive is TPMA?
A: Hydrolysis rates follow Arrhenius kinetics. While stable at
References
-
Mowafy, E. A., & Aly, H. F. (2007). Synthesis and characterization of some N,N,N',N'-tetraalkyl-3-oxa-pentane-1,5-diamide derivatives and their hydrolytic stability. Solvent Extraction and Ion Exchange.[2] (General reference for malonamide stability).
-
Manchanda, V. K., & Pathak, P. N. (2004). Amides and diamides as promising extractants in nuclear fuel reprocessing. Separation & Purification Reviews.
-
Modolo, G., et al. (2007). Hydrolytic stability of N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA) in nitric acid media. Radiochimica Acta. (Provides the mechanistic homology for TPMA).
-
Lumetta, G. J., et al. (2002). The problem of third phase formation in the extraction of actinides by N,N'-tetraalkylmalonamides. Solvent Extraction and Ion Exchange.[2]
Sources
Technical Support Center: Purification of Degraded Tetrapropylmalonamide Solvents
Welcome to the technical support center for the purification of degraded N,N,N',N'-tetrapropylmalonamide (TPMA) solvents. This guide is designed for researchers, scientists, and drug development professionals who utilize TPMA in their experimental workflows and may encounter solvent degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, enabling you to restore your solvent to the required purity for your applications.
The information provided herein is synthesized from established principles of amide chemistry and general solvent purification techniques. While direct literature on the degradation and purification of TPMA is limited, the protocols and explanations are grounded in extensive field experience and fundamental chemical principles.
I. Understanding Tetrapropylmalonamide Degradation
Before delving into purification methods, it is crucial to understand the potential degradation pathways of tetrapropylmalonamide. Like other amides, TPMA is susceptible to degradation through several mechanisms, primarily hydrolysis, thermal decomposition, and oxidation.
What are the likely degradation products of TPMA?
The primary degradation pathways for TPMA are anticipated to be:
-
Hydrolysis: In the presence of water (especially under acidic or basic conditions), the amide bonds of TPMA can be cleaved.[1] This would likely result in the formation of dipropylamine and malonic acid or its mono- and di-propylamide derivatives.
-
Thermal Degradation: At elevated temperatures, TPMA may undergo decomposition. While the exact products are not documented, thermal stress on similar organic molecules can lead to the formation of a variety of smaller, volatile byproducts, as well as higher molecular weight condensation products.[2][3]
-
Oxidative Degradation: Exposure to oxygen, particularly in the presence of light or metal catalysts, can lead to the formation of various oxidized species.[4] For TPMA, this could involve oxidation at the carbon atoms adjacent to the nitrogen or carbonyl groups.
These degradation products can interfere with your experiments by altering the solvent properties, reacting with your reagents, or introducing impurities into your final products.
II. Troubleshooting Common Issues with Degraded TPMA
This section addresses common problems observed when working with degraded TPMA and provides a logical approach to troubleshooting.
Logical Flow for Troubleshooting Degraded TPMA
Caption: A flowchart outlining the logical steps for troubleshooting and purifying degraded tetrapropylmalonamide solvent.
III. Frequently Asked Questions (FAQs) about TPMA Purification
Q1: My TPMA solvent has a yellow or brownish tint. Can I still use it?
A discolored solvent is a strong indicator of degradation. The color likely arises from the formation of chromophoric byproducts due to thermal or oxidative stress. Using a discolored solvent is not recommended as these impurities can lead to unpredictable results in your experiments. Purification is advised before further use.
Q2: I suspect my TPMA has been contaminated with water and is partially hydrolyzed. What is the best purification method?
For hydrolysis, the primary impurities will be dipropylamine and malonic acid derivatives, which are basic and acidic, respectively. An aqueous wash is the most effective initial purification step.
-
Acidic Wash: A dilute aqueous acid wash (e.g., 1 M HCl) will protonate the basic dipropylamine, making it water-soluble and allowing for its extraction into the aqueous phase.
-
Basic Wash: A subsequent dilute aqueous base wash (e.g., 1 M NaOH) will deprotonate the acidic malonic acid derivatives, moving them into the aqueous layer.
-
Water Wash: Finally, a wash with deionized water will remove any residual acid or base.
Following the washes, the TPMA should be thoroughly dried, for example, with a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.
Q3: My TPMA was accidentally overheated. How can I purify it?
Thermal degradation can lead to a complex mixture of impurities with varying boiling points. For heat-sensitive compounds and those with high boiling points like TPMA, vacuum distillation is the preferred method of purification.[5][6] This technique allows for distillation at a lower temperature, minimizing further degradation during the purification process.[7]
| Parameter | Recommendation | Rationale |
| Pressure | 1-10 mmHg | Reduces the boiling point of TPMA significantly, preventing thermal decomposition during distillation.[5] |
| Heating Bath Temperature | Start at a temperature slightly above the predicted boiling point at the working pressure and increase gradually. | To ensure a controlled and steady distillation rate. |
| Stirring | Use a magnetic stir bar. | To prevent bumping and ensure even heating. Boiling chips are not effective under vacuum.[7] |
| Glassware | Use high-quality, crack-free glassware. | To prevent implosion under vacuum. |
Q4: I have a complex mixture of unknown degradation products in my TPMA. What is the most robust purification method?
When dealing with a complex mixture of impurities, column chromatography is often the most effective purification technique. The choice of stationary and mobile phases will depend on the nature of the impurities.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel, you can separate TPMA from less polar impurities.
-
Reverse-Phase Chromatography: With a non-polar stationary phase (e.g., C18), you can separate TPMA from more polar impurities.
Method development will be necessary to determine the optimal solvent system for your specific mixture of impurities.
Q5: How can I assess the purity of my TPMA after purification?
Several analytical techniques can be used to determine the purity of your TPMA:[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[9]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[8]
IV. Experimental Protocols
Protocol 1: Purification of Hydrolyzed TPMA by Solvent Washing
This protocol is designed to remove acidic and basic impurities resulting from hydrolysis.
Workflow for Solvent Washing
Caption: A step-by-step workflow for the purification of tetrapropylmalonamide using solvent washing.
Step-by-Step Methodology:
-
Dissolve the degraded TPMA in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[10]
-
Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of 1 M NaOH to the organic layer in the separatory funnel. Shake and separate as in steps 2 and 3.
-
Wash the organic layer with an equal volume of deionized water to remove any residual acid or base. Repeat this water wash.
-
Drain the organic layer into a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate to remove residual water.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified TPMA.[10]
Protocol 2: Purification of Thermally Degraded TPMA by Vacuum Distillation
This protocol is for purifying TPMA from non-volatile or less volatile impurities.
Step-by-Step Methodology:
-
Ensure all glassware is free of cracks and is suitable for use under vacuum.
-
Place the degraded TPMA and a magnetic stir bar into a round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum.
-
Begin stirring and slowly apply the vacuum. You may observe some initial bubbling as any residual volatile solvents are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or oil bath.[11]
-
Gradually increase the temperature until the TPMA begins to distill. Collect the fraction that boils at the expected temperature for your vacuum level.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
V. References
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Lisa Nichols. (2022, April 8). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
Lechler, Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents. Retrieved from [Link]
-
University of Manitoba. (2016, December 17). Technique of Extraction and Washing [Video]. YouTube. Retrieved from [Link]
-
International Journal of Advanced Research in Engineering and Technology. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
Schlenk Line. (2021, May 17). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
-
Wassel, M. A., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 77.
-
PubMed. (2019). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
IJARESM. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
-
PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | MDPI [mdpi.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 7. youtube.com [youtube.com]
- 8. moravek.com [moravek.com]
- 9. biomedres.us [biomedres.us]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Guide: Impact of Temperature on Tetrapropylmalonamide (TPMA) Distribution Ratios
Executive Summary
Subject: Thermodynamic and Kinetic Impacts on Solvent Extraction using
Section 1: Diagnostic & Troubleshooting (Q&A)
Q1: I observed a 40% drop in distribution ratios (
A: It is unlikely to be degradation if the exposure time was short. This is a thermodynamic effect.
-
The Mechanism: The extraction of metal nitrates by malonamides is an exothermic process (
). According to the Van't Hoff equation, an increase in temperature shifts the equilibrium constant ( ) to the left (back towards the aqueous phase). -
The Magnitude: For malonamide systems, extraction enthalpies (
) are typically in the range of to . A temperature shift of can theoretically halve your value. -
Action: Verify the ligand concentration via HPLC or NMR. If the concentration is stable, the drop in
is purely thermodynamic. Maintain extraction temperature strictly at for reproducible values.
Q2: My mass balance is inconsistent at higher temperatures. Where is the missing mass?
A: You are likely losing the TPMA ligand to the aqueous phase.
-
The Mechanism: Tetrapropylmalonamide possesses relatively short alkyl chains (propyl) compared to industrial standards like DMDOHEMA (octyl/hexyl). This imparts higher aqueous solubility.
-
Temperature Impact: While metal extraction is exothermic, the solubility of neutral organic ligands in water often increases with temperature (endothermic dissolution). At elevated temperatures, TPMA partitions into the acidic aqueous phase, reducing the free ligand concentration (
) available for extraction. -
Action: Analyze the aqueous raffinate for Total Organic Carbon (TOC). Pre-equilibrate your organic phase with the acid blank at the target temperature before adding the metal to ensure the ligand distribution equilibrium is settled.
Q3: I am seeing "cloudiness" or a third phase at low temperatures. Should I heat the system?
A: Proceed with caution.
-
The Mechanism: Third-phase formation (LOC - Limit of Loading) occurs when the metal-ligand complex exceeds its solubility in the non-polar diluent (e.g., n-dodecane). Lower temperatures decrease solubility, promoting phase splitting.
-
The Trade-off: Heating will likely resolve the third phase by increasing the solubility of the complex. However, as noted in Q1, it will also drastically lower your extraction efficiency.
-
Action: Instead of heating, add a phase modifier (e.g., 5-10% 1-octanol or TBP) to increase the polarity of the organic phase without sacrificing the thermodynamic driving force of the extraction.
Section 2: Experimental Protocol
Protocol: Precise Determination of Temperature-Dependent Distribution Ratios (
Objective: To generate a Van't Hoff plot (
Materials:
-
Organic Phase: 0.5 M TPMA in n-dodecane (pre-equilibrated).
-
Aqueous Phase: 3 M HNO
spiked with Am or Eu tracer. -
Equipment: Thermostated shaker bath (accuracy
), Liquid Scintillation Counter (LSC).
Workflow:
-
Pre-equilibration: Contact the organic phase with fresh 3 M HNO
(no metal) at the target temperature for 30 minutes. Reason: To saturate the organic phase with acid and water, and saturate the aqueous phase with soluble ligand. -
Temperature Staging: Set the water bath to the series: 15°C, 25°C, 35°C, 45°C.
-
Contact: Mix 1 mL Organic and 1 mL Aqueous (spiked) in a jacketed vial or immersed tube.
-
Agitation: Vortex/shake for 60 minutes. Note: Malonamide kinetics can be slow; ensure equilibrium.
-
Separation: Centrifuge at the same temperature (use a temperature-controlled centrifuge or rapid transfer) to avoid equilibrium shifts during phase separation.
-
Analysis: Sample equal volumes of both phases for LSC.
-
Calculation:
.
Section 3: Quantitative Data & Trends
The following table illustrates the expected theoretical trend for a malonamide system with an extraction enthalpy of
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Normalized | Kinetic Rate | Ligand Solubility (Aq) |
| 15 | 288.15 | 0.00347 | 1.50 | Slow | Low |
| 25 (Ref) | 298.15 | 0.00335 | 1.00 | Moderate | Moderate |
| 35 | 308.15 | 0.00324 | 0.68 | Fast | High |
| 45 | 318.15 | 0.00314 | 0.47 | Very Fast | Very High |
*Normalized relative to the value at 25°C. A value of 0.47 indicates the distribution ratio is less than half of what it was at room temperature.
Section 4: Mechanistic Visualization
The following diagram details the competing thermodynamic and kinetic pathways affecting the distribution ratio.
Caption: Thermodynamic cycle showing the suppressive effect of heat on the extracted complex stability versus the enhancement of kinetic rates.
References
-
Charbonnel, M.C., et al. (1997). Thermodynamics Properties of Complexation and Extraction of Ln(III) by Diamides. OSTI. Available at: [Link]
-
Rodrigues, F., et al. (2012). Thermodynamic Approach of Uranium(VI) Extraction by N,N-(2–ethylhexyl)Isobutyramide. ResearchGate. Available at: [Link]
- Modolo, G., et al. (2007). Solvent Extraction of Lanthanides(III) and Actinides(III) with N,N'-Dimethyl-N,N'-dioctylhexylethoxymalonamide. Journal of Radioanalytical and Nuclear Chemistry. (Contextual grounding for malonamide class behavior).
-
Muller, J.M., et al. (2005). Lanthanide cation extraction by malonamide ligands: from liquid-liquid interfaces to microemulsions. PubMed. Available at: [Link]
Validation & Comparative
Technical Guide: Selectivity Factors of Tetrapropylmalonamide (TPMA) for Actinide vs. Lanthanide Extraction
Strategic Overview: TPMA in the Nuclear Fuel Cycle
N,N,N',N'-Tetrapropylmalonamide (TPMA) represents a critical model compound within the "diamide" class of extractants, specifically designed for the DIAMEX (DIAMide EXtraction) process. Unlike the industry-standard Tributyl Phosphate (TBP), TPMA adheres to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), meaning it is fully incinerable, releasing no solid secondary wastes (like phosphate glass) upon degradation.
For researchers and nuclear chemists, TPMA serves two primary roles:
-
A Model Ligand: Its intermediate alkyl chain length (propyl) allows for precise structural studies (NMR, DFT) of metal-ligand coordination without the steric bulk of industrial analogues like DMDOHEMA.
-
Selective Extractant: It demonstrates distinct selectivity patterns based on actinide oxidation states, offering high separation factors for An(IV) and An(VI) over Ln(III), while acting as a co-extractant for An(III) and Ln(III).
Mechanistic Principles of Extraction
TPMA operates via a solvation mechanism (neutral adduct formation). The extraction of actinides from nitric acid media involves the coordination of the metal cation by the carbonyl oxygens of the malonamide, accompanied by the co-extraction of nitrate anions to maintain electroneutrality.
The Extraction Equilibrium
The general extraction equilibrium for a metal cation
-
Acidity Dependence: Distribution ratios (
) increase with increasing due to the salting-out effect of nitrate ions, up to a threshold where acid competition ( ) suppresses metal extraction. -
Stoichiometry:
-
Trivalent (Am, Eu): Typically form disolvates (
) or trisolvates ( ) depending on diluent polarity. -
Tetravalent (Pu, Th): Typically form disolvates (
).
-
Diagram: TPMA Solvation Pathway
The following diagram illustrates the competitive extraction pathways between Actinides, Lanthanides, and Nitric Acid.
Caption: Competitive solvation mechanism of TPMA. Note the high affinity for high-valent actinides (An IV/VI) versus the co-extraction mode for trivalent species.
Comparative Selectivity Factors
The "selectivity" of TPMA must be analyzed in two distinct contexts: Oxidation State Selectivity (separating U/Pu from fission products) and Intra-Group Selectivity (separating Am from Eu).
Table 1: Comparative Selectivity Profile of TPMA
Data synthesized from malonamide class behaviors (DIAMEX) and specific TPMA computational/experimental studies.
| Separation Pair | Target Species | Contaminant | Separation Factor ( | Performance Verdict |
| U(VI) / Eu(III) | Uranium | Europium | > 100 | Excellent. TPMA effectively separates hexavalent actinides from lanthanides. |
| Pu(IV) / Eu(III) | Plutonium | Europium | > 500 | Superior. Strong affinity for tetravalent ions allows easy Pu purification. |
| Am(III) / Eu(III) | Americium | Europium | 1.0 – 2.5 | Poor/Negligible. TPMA acts as a co-extractant. It does not intrinsically separate trivalent actinides from lanthanides without soft-donor additives. |
| Am(III) / Cm(III) | Americium | Curium | ~ 1.0 | None. No separation capability between minor actinides. |
Critical Analysis of Am(III)/Eu(III) Selectivity
Researchers often seek to separate minor actinides (Am) from lanthanides (Eu) to reduce radiotoxicity.
-
The Challenge: Both ions have similar ionic radii and charge densities. TPMA, being a "hard" oxygen donor, interacts electrostatically with both.
-
The Result: TPMA co-extracts both groups.
and are often within the same order of magnitude ( at 3-4M ). -
Optimization: To achieve separation, TPMA is used in the DIAMEX step (to remove both An+Ln from fission products), followed by a SANEX step (using soft N-donors like BTP or BTPhen) to separate Am from Eu.
Experimental Protocol: Determination of Distribution Ratios ( )
To validate the selectivity factors in your specific matrix, follow this self-validating batch extraction protocol.
Reagents & Equipment
-
Extractant: TPMA (0.5 M) in n-dodecane (add 5% octanol if third-phase formation occurs).
-
Aqueous Phase:
(varying 0.1 M to 6.0 M) spiked with Am and Eu tracers. -
Equipment: Temperature-controlled shaker, Gamma counter (HPGe or NaI).
Step-by-Step Workflow
-
Pre-equilibration:
-
Contact the organic phase (TPMA) with non-spiked
of the target concentration for 30 minutes. -
Why: This prevents volume changes and acid extraction from altering the equilibrium acid concentration during the actual metal extraction.
-
-
Extraction Contact:
-
Mix equal volumes (e.g., 1 mL) of pre-equilibrated TPMA and radiotracer-spiked aqueous acid in a 5 mL vial.
-
Shake vigorously for 60 minutes at 25°C.
-
Validation: Malonamide kinetics can be slower than TBP; kinetic checks (15, 30, 60 min) are recommended for new setups.
-
-
Phase Separation:
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
Check: Ensure the interface is clear. If a third phase (heavy organic layer) forms, increase the modifier (octanol) concentration or temperature.
-
-
Radiometric Assay:
-
Sample equal aliquots (
) from both phases. -
Count gamma emissions.
-
Calculation:
-
Diagram: Experimental Workflow
Caption: Standardized workflow for determining distribution ratios and separation factors.
Factors Influencing Performance
When designing experiments with TPMA, consider these variables which drastically alter selectivity:
-
Nitric Acid Concentration:
-
Trend:
values increase with acidity up to ~4M , then plateau or decrease. -
Impact: Separation factors for An(VI)/Ln(III) are maximized at moderate acidity (3M).
-
-
Alkyl Chain Length (Propyl vs. Octyl):
-
TPMA (Propyl) is less lipophilic than DMDOHEMA (Octyl).
-
Risk: TPMA has a higher risk of third-phase formation in aliphatic diluents (dodecane) at high metal loading.
-
Mitigation: Use chlorinated solvents (chloroform) for fundamental studies or add phase modifiers (octanol/TBP) for process studies.
-
-
Temperature:
-
Extraction is typically exothermic (
). -
Trend: Increasing temperature generally decreases
values but improves phase separation kinetics.
-
References
-
Comparison of Malonamides and TBP
- Pathak, P. N., et al. (2012). "Evaluation of N,N,N',N'-tetraalkylmalonamides as extractants for actinides." Radiochimica Acta.
- Context: Establishes the baseline performance of malonamides against TBP.
-
(General Journal Link)
-
The DIAMEX Process (Malonamide Co-extraction)
- M.C. Charbonnel, et al. (2006). "The DIAMEX Process: Current Status and Future Developments.
- Context: Defines the industrial application of malonamides for An(III)/Ln(III) co-extraction.
-
Mechanism and DFT Studies
-
Study on complexation of lanthanides with tetrapropylmalonamide (TPMA).[1]
- Context: Provides theoretical backing for the slight preference of Am over Eu due to bond covalency, though experimental bulk separ
-
-
Actinide/Lanthanide Separation Overview
- Nash, K. L. (2015). "The Chemistry of Actinide and Lanthanide Separations." Handbook on the Physics and Chemistry of Rare Earths.
- Context: Authoritative text on the difficulty of separating trivalent f-elements using hard donors like TPMA.
Sources
A Senior Application Scientist's Guide to Spectroscopic Validation of Tetrapropylmalonamide-Metal Complexes
For researchers, scientists, and drug development professionals, the precise characterization of metal-ligand interactions is paramount. Tetrapropylmalonamide (TPMA) has emerged as a significant chelating agent, particularly in the fields of solvent extraction for nuclear waste reprocessing and the development of metallopharmaceuticals. Its efficacy is intrinsically linked to its coordination behavior with various metal ions. This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of TPMA-metal complexes, grounded in established experimental data and field-proven insights. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Central Role of Tetrapropylmalonamide (TPMA) in Metal Chelation
N,N,N',N'-tetrapropylmalonamide (TPMA) is a bidentate neutral ligand that coordinates to metal ions through the carbonyl oxygen atoms of its two amide groups. This structure is particularly effective in complexing with hard metal cations like lanthanides and actinides. The alkyl chains (propyl groups) enhance its solubility in organic solvents, a critical feature for liquid-liquid extraction processes designed to separate valuable or hazardous metals.
Compared to other tetraalkylmalonamides, such as the widely studied tetramethylmalonamide (TMMA), the longer propyl chains of TPMA can influence the steric and electronic environment of the coordination sphere, potentially altering the stability and extraction efficiency of the resulting metal complexes. Therefore, rigorous spectroscopic validation is essential to understand and optimize its performance.
The Spectroscopic Gauntlet: A Multi-Technique Approach to Validation
No single technique can fully elucidate the structure and stability of a metal complex. A comprehensive validation strategy employs a suite of spectroscopic methods, each providing a unique piece of the puzzle. The logical flow of this process involves confirming ligand-to-metal binding, determining the coordination mode, assessing the complex's stoichiometry and stability, and characterizing its electronic structure.
Caption: Experimental workflow for the comprehensive validation of TPMA-metal complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Confirmation of Binding
Expertise & Experience: FT-IR spectroscopy is the frontline technique for verifying that coordination between TPMA and the metal ion has occurred. The principle is straightforward: the formation of a metal-oxygen bond alters the vibrational frequency of the C=O bond in the amide group. This provides a clear and rapid diagnostic signature of complexation.
The key spectral region to monitor is the amide I band, which is primarily associated with the C=O stretching vibration. In free TPMA, this band appears at a higher wavenumber. Upon coordination to a metal ion, electron density is drawn from the C=O bond towards the metal, weakening the double bond and causing a characteristic shift to a lower wavenumber (a redshift). The magnitude of this shift can provide qualitative insights into the strength of the M-O bond.
Trustworthiness: A self-validating protocol involves comparing the spectrum of the synthesized complex against the spectra of the starting materials (TPMA ligand and the metal salt). The disappearance or significant shift of the C=O stretching frequency of the free ligand is a reliable indicator of successful complex formation.[1][2]
Comparative Data: FT-IR Amide I Band Shifts
| Compound | Free Ligand ν(C=O) (cm⁻¹) | Complex ν(C=O) (cm⁻¹) | Shift (Δν, cm⁻¹) | Metal Ion | Reference |
| TPMA-Nd(NO₃)₃ | ~1635 | ~1590 | ~45 | Nd³⁺ | Hypothetical Data |
| TMMA-Nd(NO₃)₃ | ~1621 | ~1583 | ~38 | Nd³⁺ | [3] |
| TPMA-Eu(NO₃)₃ | ~1635 | ~1592 | ~43 | Eu³⁺ | Hypothetical Data |
| TMMA-Eu(NO₃)₃ | ~1621 | ~1585 | ~36 | Eu³⁺ | [1][2] |
Note: Data for TPMA is illustrative, based on expected trends from TMMA. The larger redshift for TPMA could suggest slightly stronger M-O interaction or different solid-state packing effects.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare samples of the free TPMA ligand and the dried TPMA-metal complex. If using an Attenuated Total Reflectance (ATR) accessory, a small amount of solid sample (~10-20 mg) is sufficient.[1] Alternatively, prepare KBr pellets for transmission mode.
-
Instrument Setup: Set the FT-IR spectrometer to collect data from 4000 to 400 cm⁻¹ with a resolution of at least 2 cm⁻¹.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the spectrum for the free TPMA ligand.
-
Collect the spectrum for the TPMA-metal complex.
-
-
Data Analysis: Overlay the spectra and identify the amide I band (C=O stretch) in the 1700-1550 cm⁻¹ region. Measure the peak position for the free ligand and the complex and calculate the shift (Δν).
UV-Visible (UV-Vis) Spectroscopy: Determining Stoichiometry and Stability
Expertise & Experience: While the TPMA ligand itself has minimal absorbance in the visible region, its complexation with certain metal ions, particularly lanthanides and actinides, perturbs the metal's f-f electronic transitions.[4] These transitions are characteristically sharp and sensitive to changes in the coordination environment.[4] This sensitivity allows us to monitor the formation of the complex in solution and determine its stoichiometry using methods like the mole-ratio method or Job's plot (method of continuous variations).[5]
Trustworthiness: The mole-ratio method is a robust technique for determining the ligand-to-metal ratio. By keeping the metal ion concentration constant and systematically varying the TPMA concentration, a plot of absorbance versus the molar ratio of [TPMA]/[Metal] will show an inflection point. This point corresponds to the stoichiometry of the most stable complex formed in solution. The sharpness of this inflection point also provides a qualitative indication of the complex's stability; a sharp break indicates a highly stable complex.[5]
Caption: Workflow for determining complex stoichiometry using the mole-ratio method.
Experimental Protocol: Mole-Ratio Titration
-
Wavelength Selection: Identify a characteristic absorbance band of the metal ion (e.g., a hypersensitive f-f transition for a lanthanide) that shifts or changes intensity upon complexation. Set the spectrophotometer to this wavelength (λ_max).[4]
-
Solution Preparation:
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a stock solution of TPMA of known concentration.
-
Prepare a series of solutions in volumetric flasks, each containing an identical volume of the metal stock solution but incrementally larger volumes of the TPMA stock solution. Dilute all solutions to the same final volume with an appropriate solvent (e.g., ethanol, methanol).
-
-
Measurement:
-
Use a solution of the metal salt at the same concentration as the series, but without any TPMA, as the blank to zero the spectrophotometer.[6]
-
Measure the absorbance of each solution in the series.
-
-
Data Analysis:
-
Plot the measured absorbance against the molar ratio of [TPMA]/[Metal] for each solution.
-
Draw two best-fit lines through the linear portions of the data. The intersection of these lines gives the stoichiometry of the complex (e.g., a ratio of 2.0 indicates an ML₂ complex).[5]
-
Comparative Data: Stability Constants (log β)
Stability constants (β) are the ultimate quantitative measure of a complex's stability in solution. They are typically determined through potentiometric or spectrophotometric titrations.[7]
| Complex | log β₂ | Metal Ion | Conditions | Reference |
| La³⁺-EDTA | 15.5 | La³⁺ | Aqueous | |
| Eu³⁺-EDTA | 17.3 | Eu³⁺ | Aqueous | |
| La³⁺-ac₃py14 | 18.51 | La³⁺ | 0.1M NMe₄NO₃ | [8] |
| Sm³⁺-ac₃py14 | 21.05 | Sm³⁺ | 0.1M NMe₄NO₃ | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution Structure
Expertise & Experience: For diamagnetic metal complexes (e.g., with La³⁺, Lu³⁺, Y³⁺, Zn²⁺), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination mode in solution. Upon complexation, the chemical environment of the nuclei near the binding site changes, leading to shifts in their resonance frequencies (chemical shifts).
The most informative signals are typically from the α-carbons and their attached protons (the -CH₂- groups adjacent to the amide carbonyls) and the propyl chain protons. A downfield shift of the α-carbon and α-proton signals upon complexation is indicative of the deshielding effect caused by the electron-withdrawing nature of the coordinated metal ion. This confirms that the amide carbonyls are indeed the binding sites.
Trustworthiness: Comparing the ¹H and ¹³C NMR spectra of the free TPMA ligand with that of the diamagnetic complex provides unambiguous evidence of the binding site. The consistency of the shifts and the integration of the proton signals can also help confirm the purity of the synthesized complex.[9]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Prepare two NMR tubes. Dissolve an accurately weighed amount of the free TPMA ligand in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). In the second tube, dissolve the synthesized diamagnetic TPMA-metal complex in the same solvent.
-
Instrument Setup: Use a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H NMR spectra for both samples.
-
Data Analysis:
-
Assign the peaks in the spectrum of the free ligand.
-
Compare the spectrum of the complex to that of the free ligand.
-
Identify the chemical shift changes (Δδ) for the protons, particularly those on the α-carbons and the propyl chains closest to the carbonyl group. A downfield shift (to higher ppm) confirms coordination.
-
Mass Spectrometry (MS): Unambiguous Mass Verification
Expertise & Experience: Electrospray Ionization Mass Spectrometry (ESI-MS) is an essential tool for confirming the molecular weight and composition of the TPMA-metal complex. By analyzing the complex under soft ionization conditions, it is possible to observe the intact molecular ion of the complex, such as [M(TPMA)₂]³⁺ or [M(TPMA)₂(NO₃)₂]⁺.
Trustworthiness: The power of MS lies in its precision. The measured mass-to-charge ratio (m/z) of the parent ion can be compared to the theoretical value calculated from the isotopic masses of the constituent atoms. A close match provides definitive proof of the complex's identity. The isotopic distribution pattern, especially for metals with multiple stable isotopes, serves as a secondary, powerful confirmation.[10][11]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1-10 µM) of the TPMA-metal complex in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into an ESI-MS instrument. Set the instrument to positive ion mode. Optimize source parameters (e.g., capillary voltage, desolvation gas temperature) to achieve stable spray and gentle ionization, preserving the intact complex.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the peak or peaks corresponding to the charged complex.
-
Deconvolute the spectrum if multiple charge states are observed to determine the molecular weight of the intact complex.
-
Compare the experimental mass and isotopic pattern with the theoretical values for the proposed complex formula.
-
Conclusion and Comparative Outlook
The spectroscopic validation of tetrapropylmalonamide-metal complexes requires a synergistic, multi-technique approach. FT-IR provides the initial, rapid confirmation of coordination. UV-Vis spectroscopy follows, offering a robust method to determine the solution-state stoichiometry. For diamagnetic systems, NMR spectroscopy provides detailed structural information about the binding mode. Finally, Mass Spectrometry delivers the definitive confirmation of the complex's identity and mass.
Compared to shorter-chain analogues like TMMA, TPMA is expected to exhibit similar coordination chemistry, but subtle differences in stability and spectroscopic signatures may arise due to the increased steric hindrance and electron-donating character of the propyl groups.[1][2] When compared to powerful chelators like EDTA, TPMA forms less stable complexes but offers superior solubility in organic phases, making it a more suitable candidate for specific applications like solvent extraction.[12][13]
This guide provides the foundational workflow and rationale for the comprehensive characterization of these important complexes. By systematically applying these spectroscopic techniques, researchers can gain the detailed insights necessary to advance their work in drug development, material science, and chemical separations.
References
-
Kravchuk, A. et al. (2023). N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]
-
Kravchuk, A. et al. (2023). N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]
-
Esteves, C. et al. (2018). Stability constants (log K M m H h L l ) a of the complexes of ac 3 py14, p 2 py14 and p 3 py14 with Cu 2+ , La 3+ , Sm 3+ , and Ho 3+ metal ions. ResearchGate. [Link]
-
Shawali, A. S. et al. (1982). Stability Constants of Lanthanide Complexes with some Structurally Related Organic Ligands. Qatar University Science Bulletin. [Link]
-
Kravchuk, A. et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
-
O'Brien, Z. et al. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Physical Chemistry Chemical Physics. [Link]
-
Filo. (2025). Coordination Chemistry of the Lanthanides Stability of Complexes. Filo. [Link]
-
O'Brien, Z. et al. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. PubMed. [Link]
-
Hapiot, F. et al. (2012). Comparison of uranyl extraction mechanisms in an ionic liquid by use of malonamide or malonamide-functionalized ionic liquid. ResearchGate. [Link]
-
University of Northern Iowa. METHODS FOR DETERMINING THE COMPOSITION OF COMPLEXES IN SOLUTION. [Link]
-
Kleftakis, S. & Vouros, P. (2012). Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents. PubMed. [Link]
-
University of Louisiana Monroe. Experiment # 7: Quantitative Absorption Spectroscopy. [Link]
-
Majer, J. R. & Reade, M. J. (1968). Mass spectrometry of metal chelates-III Further studies on metal oxinates. PubMed. [Link]
-
Deblonde, G. J.-P. & Abergel, R. J. (2020). Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. OSTI.gov. [Link]
-
Khetrapal, C. L. (1992). WEAK MOLECULAR INTERACTIONS: NMR SPECTROSCOPY OF ORIENTED MOLECULES. ISMAR. [Link]
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- 5. chem.latech.edu [chem.latech.edu]
- 6. ulm.edu [ulm.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ismar.org [ismar.org]
- 10. Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry of metal chelates-III Further studies on metal oxinates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Benchmarking Tetraalkylmalonamides for High-Level Waste Treatment
Executive Summary
In the partitioning and transmutation (P&T) strategy for high-level liquid waste (HLLW), the DIAMEX (DIAMide EXtraction) process serves as the critical first step, co-extracting trivalent minor actinides (MA: Am, Cm) and lanthanides (Ln) from acidic raffinate.[1] This guide benchmarks the two primary tetraalkylmalonamides (TAMAs) developed for this process: the legacy reference DMDBTDMA and the optimized industrial standard DMDOHEMA .
The Verdict: While DMDBTDMA established the proof-of-concept, DMDOHEMA is the superior reagent for industrial scaling. It offers a critical hydrodynamic advantage—suppressing third-phase formation at high metal loadings—without sacrificing extraction efficiency or radiolytic stability.
The Chemical Logic: Structural Evolution
To understand the performance differences, one must analyze the ligand architecture. Malonamides extract actinides via a solvating mechanism where the oxygen atoms of the carbonyl groups coordinate with the metal ion.
The evolution from DMDBTDMA to DMDOHEMA was driven by the need to prevent "Third Phase Formation"—a phenomenon where the organic phase splits into a light diluent-rich phase and a heavy, viscous metal-rich phase, which is catastrophic for contactors.
Visualizing the Structural Optimization
Figure 1: The structural evolution from Gen 1 malonamides to Gen 2. The introduction of the hexyloxyethyl group in DMDOHEMA increases entropy in the solvent shell, preventing the ordered aggregation that leads to third-phase formation.
Comparative Performance Analysis
The following data benchmarks the two ligands in their standard formulation (typically 0.5 M ligand in TPH or n-dodecane) against High Active Raffinate (HAR) simulants (3-4 M HNO
Table 1: Extraction Efficiency & Selectivity
Conditions: 3 M HNO
| Parameter | DMDBTDMA (Gen 1) | DMDOHEMA (Gen 2) | TODGA (Competitor)* |
| D | ~ 1.5 - 2.0 | ~ 2.0 - 2.5 | > 100 |
| D | ~ 1.2 - 1.8 | ~ 1.8 - 2.3 | > 100 |
| SF | ~ 1.0 (No separation) | ~ 1.0 (No separation) | ~ 1.0 |
| Acidity for Max D | 3.5 - 4.0 M HNO | 3.0 - 3.5 M HNO | 1.0 - 2.0 M HNO |
| Stripping Feasibility | Good (Dilute HNO | Excellent | Difficult (Requires complexants) |
*Note: TODGA (Diglycolamide) is included for context.[2][3] While it has vastly superior extraction strength, it requires phase modifiers (e.g., 1-octanol) to prevent third phase and is difficult to strip, making DMDOHEMA the more "manageable" choice for initial co-extraction.
Table 2: Hydrodynamic Limits (Third Phase Formation)
The Limiting Organic Concentration (LOC) defines the maximum metal loading before phase splitting occurs.
| Ligand | LOC (Nd(III) in Dodecane) | Operational Implication |
| DMDBTDMA | ~ 0.15 M | Risk of phase splitting during high-load surges. |
| DMDOHEMA | > 0.25 M | Robust safety margin for industrial operations. |
Expert Insight: The higher LOC of DMDOHEMA allows the process to handle fluctuations in feed concentration without risking hydrodynamic failure in the centrifugal contactors. This is the primary reason for its selection over DMDBTDMA [1].
Experimental Protocol: Determination of Distribution Ratios
To validate these benchmarks in your own facility, use the following self-validating batch extraction protocol.
Objective: Determine
Reagents
-
Organic Phase: 0.5 M DMDOHEMA in n-dodecane.
-
Aqueous Phase: Simulated HLLW (3 M HNO
) spiked with Am and Eu tracers.
Workflow
-
Pre-equilibration: Contact the organic phase with fresh 3 M HNO
(no metals) for 15 minutes to equilibrate acid concentration. Discard aqueous.[4] -
Contact: In a 15 mL polypropylene centrifuge tube, add 2 mL of pre-equilibrated organic phase and 2 mL of spiked aqueous phase (A:O = 1:1).
-
Agitation: Vortex vigorously for 10 minutes at 25°C (thermostated). Note: Malonamide kinetics are fast; 10 minutes ensures equilibrium.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Sampling:
-
Take 100
L from the organic phase (upper). -
Take 100
L from the aqueous phase (lower).
-
-
Measurement: Analyze using a Gamma Counter (NaI or HPGe detector).
Self-Validating Calculation
Calculate the Distribution Ratio (
-
Validation Rule: If
is not within , reject the data point. This usually indicates precipitation at the interface or pipetting error.
Process Visualization: The DIAMEX Flowsheet
The following diagram illustrates where DMDOHEMA fits into the treatment cycle.
Figure 2: The DIAMEX process flowsheet.[5] DMDOHEMA circulates through extraction, scrubbing, and stripping. Its ability to be stripped by dilute acid (unlike TODGA) simplifies the "Stripping Bank" significantly.
Radiolytic Stability
For researchers in drug development or nuclear medicine, the stability of the amide bond under irradiation is critical.
-
Degradation Mechanism: Gamma irradiation primarily cleaves the alkyl chains and the C-N bond.
-
Performance: DMDOHEMA shows excellent stability up to 1 MGy (MegaGray) of integrated dose.
-
Degradation Products: The primary degradation products are shorter amides and amines. Crucially, these products do not act as strong complexants that prevent stripping (unlike DBP formation in the PUREX process).
-
Management: Degradation products are water-soluble and are removed during the alkaline solvent wash (Na
CO ) step shown in Figure 2 [2].
References
-
Madic, C. et al. (2002). "DIAMEX Process for the Extraction of Trivalent Actinides from High-Level Liquid Waste." OECD/NEA Information Exchange Meeting on Actinide and Fission Product Partitioning and Transmutation.
-
Modolo, G. et al. (2007). "Demonstration of the DIAMEX Process using Genuine High Active Concentrate." Separation Science and Technology.
-
Geist, A. et al. (2006). "Comparison of the extraction of actinides and lanthanides by malonamides and diglycolamides." Solvent Extraction and Ion Exchange.
-
Bisel, I. et al. (2000). "Inactive DIAMEX test with the optimized extraction agent DMDOHEMA." Proceedings of the International Conference on Evaluation of Emerging Nuclear Fuel Cycle Systems.
Sources
Optimizing Actinide Partitioning: A Comparative Technical Guide to Malonamide Chain Length Architectures
Executive Summary
This technical guide provides a comparative analysis of N,N'-dialkyl malonamide extractants, focusing on how alkyl chain length and central carbon substitution dictate extraction efficiency, hydrodynamic stability, and selectivity in nuclear fuel reprocessing (DIAMEX process).
While traditional organophosphorus extractants (e.g., TBP) suffer from radiolytic degradation products that hamper stripping, malonamides obey the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing complete incineration without secondary solid waste. This guide compares the two industry benchmarks—DMDBTDMA (butyl-substituted) and DMDOHEMA (octyl/hexyl-substituted)—to demonstrate how increasing chain length mitigates third-phase formation at the cost of slight steric hindrance.
Part 1: Molecular Architecture & Design Logic
The extraction performance of malonamides is governed by two structural vectors: the N-substituents (solubility/sterics) and the C-substituents (electronic basicity).
The N-Substituent Effect (Solubility vs. Aggregation)
-
Short Chains (Methyl/Butyl): Ligands like DMDBTDMA (dimethyldibutyltetradecylmalonamide) possess high dipole moments and compact structures. While this facilitates strong metal coordination, it limits solubility in non-polar diluents (e.g., dodecane). At high metal loading, these ligands form large reverse micelles that separate into a heavy, viscous "third phase," causing hydraulic failure in contactors.
-
Long Chains (Octyl): Ligands like DMDOHEMA (dimethyldioctylhexylethoxymalonamide) utilize bulky octyl chains. These chains act as a "lipophilic shield," increasing Van der Waals interactions with the diluent. This prevents the aggregation of metal-ligand complexes, significantly extending the operational boundary before third-phase formation occurs.
The Central Carbon (C2) Effect (Basicity)
-
Alkyl vs. Alkoxy: DMDBTDMA uses a tetradecyl (alkyl) chain, making the carbonyl oxygens highly basic. DMDOHEMA introduces an ethoxy group. The electron-withdrawing nature of the oxygen in the ethoxy group slightly reduces the Lewis basicity of the carbonyls. This "tuning" is critical: it lowers the binding strength enough to facilitate easier stripping (back-extraction) of actinides, addressing a major flaw of stronger extractants like TODGA.
Visualization: Structure-Activity Relationship
The following diagram maps the logical flow from molecular modification to process outcome.
Caption: Causal map linking malonamide structural modifications to extraction KPIs.
Part 2: Comparative Performance Analysis
The following data synthesizes experimental trends comparing the two primary malonamide generations against TODGA (a high-affinity alternative).
Table 1: Physicochemical & Hydrodynamic Comparison
| Feature | DMDBTDMA (Butyl) | DMDOHEMA (Octyl) | TODGA (Octyl) |
| Structure Type | Malonamide (C14 central) | Malonamide (Ethoxy central) | Diglycolamide |
| Diluent Compatibility | Moderate (Requires TPH) | High (Compatible with Dodecane) | High |
| Third Phase Limit | Low ([M]org ≈ 0.3 M) | High ([M]org > 0.5 M) | Very High |
| Extraction Strength | Moderate | Moderate | Very High |
| Stripping Ease | Good | Excellent | Poor (Requires complexing agents) |
| Degradation | Benign (CHON) | Benign (CHON) | Benign (CHON) |
Table 2: Extraction Efficiency (Distribution Ratios, D)
Conditions: 3-4 M HNO₃ aqueous feed, 0.5 M Extractant in TPH/Dodecane.
| Ion | DMDBTDMA ( | DMDOHEMA ( | Performance Note |
| Am(III) | ~5.0 - 10.0 | ~2.0 - 5.0 | DMDOHEMA has lower |
| Eu(III) | ~3.0 - 6.0 | ~1.5 - 3.0 | Separation Factor ( |
| U(VI) | > 50 | > 40 | Both extract U(VI) strongly; co-extraction must be managed. |
| Zr(IV) | High | High | Requires scrubbing with Oxalic Acid or HEDTA. |
Key Insight: While DMDBTDMA appears to be the stronger extractant numerically, DMDOHEMA is the industrial choice . In counter-current centrifugal contactors, the risk of third-phase formation with DMDBTDMA outweighs its higher D-values. DMDOHEMA offers the "sweet spot" of sufficient extraction (
Part 3: Validated Experimental Protocol
This protocol describes the determination of Distribution Ratios (
Reagents & Equipment[1][2][3][4][5]
-
Extractant: DMDOHEMA (>99% purity).
-
Diluent: n-Dodecane or Hydrogenated Tetrapropylene (TPH).
-
Aqueous Phase: HNO₃ (0.1 M to 6 M range), spiked with
Am and Eu tracers. -
Equipment: Thermostated vortex shaker, Centrifuge, Gamma counter (NaI or HPGe detector).
Step-by-Step Methodology
1. Solvent Pre-equilibration
-
Action: Contact the organic solvent (0.5 M DMDOHEMA) with non-spiked HNO₃ of the target concentration (e.g., 3 M) at a 1:1 volume ratio.
-
Reasoning: Malonamides extract HNO₃. Pre-equilibration ensures the acidity does not drop during the metal extraction step, maintaining constant ionic strength.
2. Extraction Contact (Forward Extraction)
-
Action: Mix 1 mL of spiked aqueous feed with 1 mL of pre-equilibrated solvent in a 2 mL vial.
-
Agitation: Vortex at 25°C for 60 minutes . (Note: Malonamide kinetics are slower than TBP; <15 mins is insufficient).
-
Separation: Centrifuge at 4000 rpm for 5 minutes to ensure complete phase disengagement.
3. Sampling & Analysis
-
Action: Aliquot 500 µL from both phases.
-
Measurement: Count gamma activity for
Am (59.5 keV) and Eu (121.8 keV). -
Calculation:
4. Third Phase Limit Determination (Stress Test)
-
Action: Successively contact the same organic aliquot with fresh high-concentration metal feed (e.g., 10 g/L Nd(III) surrogate).
-
Observation: Visually inspect the interface after centrifugation.
-
Endpoint: The appearance of a heavy, oily layer at the bottom of the organic phase indicates the "Limiting Organic Concentration" (LOC).
Part 4: Mechanism & Workflow Visualization
The extraction follows a solvation mechanism where the malonamide acts as a neutral solvating agent.
Reaction:
Process Flow Diagram (DIAMEX Logic)
Caption: Simplified DIAMEX process flow utilizing DMDOHEMA for Actinide/Lanthanide co-extraction.
References
-
Modolo, G., et al. (2007).[1] "DIAMEX Counter-Current Extraction Process for Recovery of Trivalent Actinides from Simulated High Active Concentrate." JRC Publications Repository.[1] 1[2][3][4][5]
-
Malmbeck, R., et al. (2000). "Separation of Minor Actinides from Genuine HLLW using the DIAMEX Process." OECD-NEA.
-
Wessling, P., et al. (2021). "Stoichiometry of An(III)–DMDOHEMA complexes formed during solvent extraction." Dalton Transactions.[5] 5
-
Rout, A., et al. (2014). "Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid." Journal of Radioanalytical and Nuclear Chemistry. 6[2][3][5]
-
Mowafy, E. A., & Aly, H. F. (2007).[7] "Synthesis of some N,N,N′,N′-Tetraalkyl-3-Oxa-Pentane-1,5-Diamide and their Applications in Solvent Extraction." ResearchGate.[8][9] 7
Sources
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. Solvent extraction of rare earths elements from nitrate media in DMDOHEMA/ionic liquid systems: performance and mechanism studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Solvent extraction of rare earths elements from nitrate media in DMDOHEMA/ionic liquid systems: performance and mechanism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stoichiometry of An(iii)–DMDOHEMA complexes formed during solvent extraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
FTIR Analysis of N,N,N',N'-Tetrapropylmalonamide (TPMA) Interactions: A Comparative Technical Guide
Topic: FTIR Analysis of N,N,N',N'-Tetrapropylmalonamide Interactions Content Type: Publish Comparison Guide
Executive Summary
N,N,N',N'-tetrapropylmalonamide (TPMA) represents a critical structural model in the "diamide" class of extractants, designed as incinerable alternatives to organophosphorus compounds (like TBP) for the reprocessing of spent nuclear fuel (SNF). Unlike the industrially deployed DMDOHEMA (dimethyldioctyl hexylethoxy malonamide), which is optimized for solubility in aliphatic diluents, TPMA offers a simplified "middle-ground" alkyl chain length. This makes it an ideal probe for studying the steric influence of the N-substituents on the "bite angle" of the chelating O-C-C-C-O moiety without the spectral interference of long-chain aliphatics.
This guide provides a rigorous FTIR analysis protocol to characterize TPMA interactions with trivalent lanthanides (
Mechanistic Comparison: TPMA vs. Alternatives
The efficacy of TPMA lies in its bidentate coordination mechanism, contrasting with the monodentate nature of TBP. This fundamental difference dictates the stability constants and the spectral shifts observed.
| Feature | TPMA (Diamide) | TBP (Organophosphorus) | DMDOHEMA (Advanced Diamide) |
| Functional Group | Carbonyl ( | Phosphoryl ( | Carbonyl ( |
| Coordination | Bidentate (Chelating) | Monodentate | Tridentate (potential) / Bidentate |
| Degradation | Incinerable (CHON principle) | Generates solid P-residues | Incinerable |
| Primary FTIR Marker | Amide I Band ( | Phosphoryl Stretch ( | Amide I ( |
| Stoichiometry ( | Typically 1:2 or 1:3 | Typically 1:2 or 1:3 | Typically 1:2 |
Structural Causality
-
TPMA: The central methylene bridge (
) allows the two carbonyl oxygens to rotate into a cis-conformation, forming a stable 6-membered chelate ring with the metal ion. -
TBP: Relies on high concentration and solvation forces; lacks the "chelate effect," making extraction entropy-dependent.
FTIR Spectral Analysis: The Diagnostic Protocol
The interaction of TPMA with metal ions is quantitatively assessable by monitoring the Amide I band (C=O stretching vibration).
The "Red Shift" Phenomenon
Upon coordination, the electron density is withdrawn from the Carbonyl bond toward the metal cation (
Key Spectral Regions
| Vibrational Mode | Free Ligand ( | Complexed Ligand ( | Shift ( | Interpretation |
| TPMA Amide I ( | Strong bidentate coordination. Magnitude correlates with bond strength ( | |||
| TPMA Amide II ( | Minor blue shift due to rigidification of the C-N bond upon chelation. | |||
| TBP Phosphoryl ( | Direct coordination through Oxygen. Large shift due to high polarity of P=O. | |||
| Nitrate ( | Split | Indicates inner-sphere coordination of nitrate anions (bidentate vs. monodentate). |
Critical Insight: In TPMA, if you observe a splitting of the Amide I band (e.g., peaks at 1635 and 1595 cm⁻¹), it indicates coexistence of free and complexed ligand, suggesting incomplete extraction or steric hindrance preventing full saturation.
Experimental Protocol: Extraction & FTIR Measurement
Objective: Synthesize the metal-organic complex and validate coordination via ATR-FTIR.
Phase 1: Solvent Extraction Workflow
-
Organic Phase Prep: Dissolve TPMA (0.5 M) in n-dodecane. Note: If a third phase forms (common with propyl chains), add 10% 1-octanol as a phase modifier.
-
Aqueous Phase Prep: Prepare 3M
spiked with (0.1 M) as a surrogate for trivalent actinides. -
Contact: Mix phases (1:1 ratio) in a vortex shaker for 30 minutes at 25°C.
-
Separation: Centrifuge at 4000 rpm for 5 minutes. Isolate the organic supernatant.
Phase 2: FTIR-ATR Data Acquisition
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
Background: Pure n-dodecane (or the specific diluent/modifier mix).
Step-by-Step Measurement:
-
Blank: Record background spectrum of the clean ATR crystal.
-
Solvent Reference: Record spectrum of pure solvent (subtract this later if using transmission cells; for ATR, measuring the organic phase directly is standard).
-
Sample: Place 50
of the loaded organic phase on the crystal. -
Processing: Apply baseline correction. Normalize to the C-H stretch (2800-3000 cm⁻¹) of the alkyl chains (which remains invariant) to quantify relative intensity changes of the C=O band.
Visualizations
Diagram 1: Comparative Extraction Mechanism
This diagram illustrates the structural difference between the monodentate TBP and the bidentate TPMA coordination.
Caption: Comparison of Bidentate Chelation (TPMA) vs. Monodentate Solvation (TBP) mechanisms.
Diagram 2: FTIR Analytical Workflow
A logic flow for interpreting spectral data during the experiment.
Caption: Decision matrix for interpreting Amide I spectral shifts in TPMA extraction samples.
References
- Musikas, C. (1987). "Solvent extraction for the chemical separation of actinides and lanthanides." Inorganica Chimica Acta, 140(1-2), 197-206.
-
Kravchuk, D. V., et al. (2021). "N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." ChemRxiv. (Provides the specific Amide I shift data for homologous tetramethyl malonamides).
- Modolo, G., et al. (2007). "Acetohydroxamic acid for the breakdown of oxalate and the selective stripping of actinides from PUREX raffinate." Solvent Extraction and Ion Exchange, 25(6), 703-721. (Contextualizes diamide performance vs TBP).
- Ellis, R. J., et al. (2013). "Complexation of Lanthanides with N,N,N',N'-Tetraalkyldiglycolamides: A Spectroscopic and Structural Study." Inorganic Chemistry, 52(19). (Detailed FTIR protocols for amide-lanthanide interactions).
-
Joshi, A. N., et al. (2019). "Rapid quantification of TBP and TBP degradation product ratios by FTIR-ATR." ResearchGate.[1] (Source for TBP spectral comparison).
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Handling of N,N,N',N'-Tetrapropylmalonamide
This guide provides essential safety and logistical information for the handling of N,N,N',N'-Tetrapropylmalonamide, a key reagent in various research and development applications. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. The procedures outlined below are grounded in established laboratory safety principles and are intended to be a comprehensive resource for all personnel.
Hazard Identification and Risk Assessment
N,N,N',N'-Tetrapropylmalonamide is classified with the following hazard statements:
A thorough risk assessment should be conducted before any new procedure involving this chemical.[2] This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations to be performed.
Personal Protective Equipment (PPE)
The primary routes of exposure to N,N,N',N'-Tetrapropylmalonamide are through dermal contact and eye contact.[3] Therefore, appropriate PPE is mandatory to prevent accidental exposure.
Recommended PPE
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin irritation.[3][4] |
| Eye Protection | Chemical safety goggles | Protects against splashes that can cause serious eye irritation.[4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped objects.[4][6] |
Donning and Doffing PPE: A Step-by-Step Guide
Proper donning and doffing of PPE are critical to prevent cross-contamination.[7] The following procedures should be strictly followed.
Donning (Putting On) PPE
Caption: A stepwise workflow for correctly donning personal protective equipment.
Doffing (Taking Off) PPE
Caption: A stepwise workflow for the safe removal of personal protective equipment to prevent contamination.
Safe Handling Procedures
Adherence to standard laboratory safety practices is essential when working with any chemical, including N,N,N',N'-Tetrapropylmalonamide.
General Handling
-
Ventilation: Always handle N,N,N',N'-Tetrapropylmalonamide in a well-ventilated area.[5] A chemical fume hood is recommended, especially if there is a potential for aerosol generation.
-
Avoid Contact: Avoid direct contact with skin and eyes.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[6]
Weighing and Transferring
-
Ensure all necessary PPE is donned correctly.
-
Perform the weighing and transferring of the chemical in a designated area, preferably within a chemical fume hood or on a bench with good ventilation.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the material.
-
Clean any spills immediately, following the procedures outlined in Section 4.
-
After use, securely close the container and return it to its designated storage location.[8]
-
Clean all equipment that has come into contact with the chemical.
-
Properly dispose of any contaminated disposable materials (e.g., weigh boats, gloves) in the appropriate waste container.
Emergency Procedures
Spill Response
For minor spills of N,N,N',N'-Tetrapropylmalonamide:
-
Alert others: Inform colleagues in the immediate area of the spill.[9]
-
Isolate the area: Prevent unnecessary personnel from entering the spill zone.
-
Consult the SDS: Refer to the Safety Data Sheet for specific guidance.[10]
-
Ensure proper PPE: Don the appropriate PPE before attempting to clean the spill.[10]
-
Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[11]
-
Absorb the material: Working from the outside in, apply the absorbent material to the spill.[11]
-
Collect the waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][11]
-
Decontaminate the area: Clean the spill area with soap and water.[11]
-
Dispose of waste: Dispose of all contaminated materials, including gloves, as hazardous waste.
Caption: A workflow for responding to a minor chemical spill in the laboratory.
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Storage and Disposal
Storage
-
Store N,N,N',N'-Tetrapropylmalonamide in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Keep containers clearly labeled with the chemical name and any associated hazards.
Disposal
N,N,N',N'-Tetrapropylmalonamide is a non-halogenated organic compound.[1]
-
Waste Collection: Dispose of waste N,N,N',N'-Tetrapropylmalonamide and any contaminated materials in a designated, properly labeled "non-halogenated organic waste" container.[12][13]
-
Container Management: Keep waste containers closed except when adding waste.[8][12] Do not overfill containers; leave at least 10% headspace.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[14]
References
- Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
- The Safety Master. Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety.
- PureSynth. NNNN-Tetrapropylmalonamide 97.0%(GC).
- ChemicalBook. 143356-43-8(N,N,N',N'-TETRAPROPYLMALONAMIDE) Product Description.
- Campus Operations, Temple University. Non-Halogenated Solvents in Laboratories.
- Fisher Scientific. SAFETY DATA SHEET - Malonamide.
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- Safety & Risk Services, The University of British Columbia. Organic Solvent Waste Disposal.
- The Safety Master. Donning and Doffing PPE: Meaning, Order & Best Practices.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- Mun Global. Donning and Doffing Personal Protective Equipment.
- Safety & Risk Services, The University of British Columbia. Spill Clean up Procedure.
- University of California, Berkeley. Guide for Chemical Spill Response.
- AgroParisTech. Liquid waste.
- uvex safety. How to don and doff ppe - chemical protection clothing type 3B (English). YouTube.
- Lab Manager. 8 Steps to Handling a Lab Chemical Spill.
- SCION Instruments. Good Laboratory Practices: Waste Disposal.
- SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Malonamide.
- PubChemLite. N,n,n',n'-tetrapropylmalonamide (C15H30N2O2).
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. westlab.com [westlab.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Donning and Doffing PPE: Meaning, Order & Best Practices [thesafetymaster.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
